3-Hydroxy-3-methylglutaryldithio-CoA
描述
属性
IUPAC Name |
5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyldisulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44N7O20P3S2/c1-26(2,21(40)24(41)30-5-4-15(35)29-6-7-58-59-17(38)9-27(3,42)8-16(36)37)11-51-57(48,49)54-56(46,47)50-10-14-20(53-55(43,44)45)19(39)25(52-14)34-13-33-18-22(28)31-12-32-23(18)34/h12-14,19-21,25,39-40,42H,4-11H2,1-3H3,(H,29,35)(H,30,41)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)/t14-,19-,20-,21+,25-,27?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLQIGXWYURVVQD-SJBCKIPMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSSC(=O)CC(C)(CC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44N7O20P3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10928761 | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134785-93-6 | |
| Record name | 3-Hydroxy-3-methylglutaryldithio-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134785936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[(4-{[3-({2-[(4-Carboxy-3-hydroxy-3-methylbutanoyl)disulfanyl]ethyl}imino)-3-hydroxypropyl]imino}-3,4-dihydroxy-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10928761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Hydroxy-3-methylglutaryldithio-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for 3-Hydroxy-3-methylglutaryldithio-CoA is limited in publicly available literature. This guide is a comprehensive synthesis of information based on its constituent parts: the well-studied 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) and the known properties of dithio-Coenzyme A analogs. Inferences and extrapolations are clearly noted.
Introduction
3-Hydroxy-3-methylglutaryldithio-Coenzyme A (HMG-dithio-CoA) is a synthetic analog of the crucial metabolic intermediate, 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA).[1] HMG-CoA is a central molecule in two vital biochemical pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and the ketogenesis pathway for the production of ketone bodies.[2][3] The substitution of the thioester oxygen with a sulfur atom to form a dithioester linkage in HMG-dithio-CoA introduces unique chemical and biochemical properties, making it a valuable tool for studying the enzymes that metabolize HMG-CoA, such as HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase.
The dithioester bond is more resistant to hydrolysis than the corresponding thioester bond and exhibits distinct spectral properties, which can be leveraged in enzymatic assays.[4] This guide provides a detailed overview of the inferred properties, synthesis, and potential applications of HMG-dithio-CoA, with a focus on its utility in research and drug development.
Physicochemical Properties and Quantitative Data
The physicochemical properties of HMG-dithio-CoA are expected to be similar to HMG-CoA, with key differences arising from the dithioester group. The following table summarizes the known properties of HMG-CoA and the inferred properties of HMG-dithio-CoA based on data for other dithio-CoA analogs.
| Property | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound (HMG-dithio-CoA) (Inferred) | Reference |
| Molecular Formula | C27H44N7O20P3S | C27H44N7O19P3S2 | [5] |
| Molecular Weight | 911.7 g/mol | ~927.7 g/mol | [5] |
| UV Absorbance (λmax) | ~260 nm (adenosine) | ~260 nm (adenosine), ~306 nm (dithioester) | [4] |
| pKa of α-hydrogens | Not readily available | ~12.5 | [4] |
| Stability | Stable at acidic pH, hydrolyzes at alkaline pH | More stable at low pH than thioesters, hydrolyzes at alkaline pH | [4] |
Synthesis and Experimental Protocols
The synthesis of HMG-dithio-CoA is not explicitly detailed in the available literature. However, a common method for synthesizing acyl-dithio-CoA esters is through transesterification.[4] This would likely involve the synthesis of a more reactive dithioester of 3-hydroxy-3-methylglutaric acid, followed by an exchange reaction with Coenzyme A. Chemo-enzymatic methods, which are used for other CoA analogs, could also be employed.[6][7][8]
General Protocol for Synthesis of Acyl-dithio-CoA by Transesterification (Inferred)
This protocol is adapted from the synthesis of other acyl-dithio-CoA compounds.[4]
-
Activation of 3-Hydroxy-3-methylglutaric acid: The carboxyl group of 3-hydroxy-3-methylglutaric acid that will form the dithioester bond is first activated. This can be achieved by converting it to an acid chloride or by using a carbodiimide coupling agent to form an active ester.
-
Formation of a reactive dithioester: The activated 3-hydroxy-3-methylglutaric acid is then reacted with a suitable dithiol, such as ethanedithiol, to form a reactive dithioester intermediate.
-
Transesterification with Coenzyme A: The reactive dithioester of 3-hydroxy-3-methylglutaric acid is then incubated with the free thiol of Coenzyme A in an appropriate buffer (e.g., phosphate buffer at neutral pH). The reaction progress can be monitored by HPLC.
-
Purification: The resulting HMG-dithio-CoA is purified from the reaction mixture using chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Experimental Workflow for Synthesis
Caption: Inferred synthetic workflow for this compound.
Biochemical Pathways and Enzymology
HMG-dithio-CoA is expected to interact with the enzymes of the mevalonate and ketogenesis pathways. Its primary utility lies in its potential to act as a competitive inhibitor or a slow-reacting substrate, allowing for detailed mechanistic studies of these enzymes.
Mevalonate and Ketogenesis Pathways
The central role of HMG-CoA in metabolism is illustrated in the following diagram. HMG-dithio-CoA can be used to probe the active sites and reaction mechanisms of the enzymes involved.
Caption: Overview of the mevalonate and ketogenesis pathways involving HMG-CoA.
Enzyme Kinetics and Inhibition
Studies with other dithio-CoA analogs have shown that they can act as competitive inhibitors of their respective enzymes.[9] For example, acetyldithio-CoA is a competitive inhibitor of avian hydroxymethylglutaryl-CoA synthase with a Ki of 28 µM.[9] It is plausible that HMG-dithio-CoA would act as a competitive inhibitor for HMG-CoA synthase, HMG-CoA reductase, and HMG-CoA lyase.
The kinetic parameters of enzymes with dithio-CoA substrates often show a significantly lower Vmax and a higher Km compared to their natural thioester counterparts.[4]
| Enzyme | Substrate | Vmax | Km | Reference |
| Citrate Synthase | Acetyl-CoA | 1 | 1 | [4] |
| Acetyldithio-CoA | 2.1 x 10^-6 (relative) | 3.3x (relative) | [4] | |
| Choline O-acetyltransferase | Acetyl-CoA | 1 | 1 | [4] |
| Acetyldithio-CoA | 0.077 (relative) | 10x (relative) | [4] |
Experimental Protocol for Enzyme Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of HMG-dithio-CoA on an HMG-CoA utilizing enzyme, for instance, HMG-CoA reductase.
-
Enzyme Preparation: Purify the target enzyme (e.g., HMG-CoA reductase) to homogeneity.
-
Assay Buffer: Prepare an appropriate assay buffer containing all necessary cofactors (e.g., NADPH for HMG-CoA reductase).
-
Substrate and Inhibitor Solutions: Prepare stock solutions of the natural substrate (HMG-CoA) and the inhibitor (HMG-dithio-CoA) of known concentrations.
-
Kinetic Measurements:
-
Perform a series of reactions with varying concentrations of HMG-CoA in the absence of the inhibitor to determine the baseline Michaelis-Menten kinetics (Km and Vmax).
-
Repeat the kinetic measurements in the presence of several fixed concentrations of HMG-dithio-CoA.
-
Monitor the reaction progress by a suitable method, such as following the decrease in NADPH absorbance at 340 nm for HMG-CoA reductase.
-
-
Data Analysis: Plot the data using a Lineweaver-Burk or Dixon plot to determine the type of inhibition and the inhibition constant (Ki).
Logical Workflow for Inhibition Studies
Caption: Workflow for determining the inhibitory properties of HMG-dithio-CoA.
Conclusion
This compound represents a specialized chemical probe for the study of HMG-CoA metabolism. While direct experimental data remains to be published extensively, its properties and applications can be reliably inferred from the behavior of other dithio-Coenzyme A analogs and the well-understood biochemistry of HMG-CoA. Its unique spectral properties and altered reactivity make it a valuable tool for elucidating enzyme mechanisms and for the development of novel inhibitors targeting the mevalonate and ketogenesis pathways, which are of significant interest in the treatment of hypercholesterolemia and certain metabolic disorders. Further research into the specific interactions of HMG-dithio-CoA with its target enzymes will undoubtedly provide deeper insights into these critical metabolic routes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HMG-CoA - Wikipedia [en.wikipedia.org]
- 3. Human Metabolome Database: Showing metabocard for 3-Hydroxy-3-methylglutaryl-CoA (HMDB0001375) [hmdb.ca]
- 4. Coenzyme A dithioesters: synthesis, characterization and reaction with citrate synthase and acetyl-CoA:choline O-acetyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Thiophosphate Analogs of Coenzyme A and Its Precursors—Synthesis, Stability, and Biomimetic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-pot preparation of coenzyme A analogues via an improved chemo-enzymatic synthesis of pre-CoA thioester synthons - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Utility of acetyldithio-CoA in detecting the influence of active site residues on substrate enolization by 3-hydroxyl-3-methylglutaryl-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, biochemical properties, and metabolic significance of 3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA), a pivotal intermediate in cellular metabolism. The information presented herein is intended to support research and development efforts in fields ranging from metabolic diseases to oncology.
Core Structure and Chemical Properties
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a thioester that plays a crucial role in the biosynthesis of cholesterol and ketone bodies.[1][2] Its structure is composed of a 3-hydroxy-3-methylglutaric acid moiety linked to Coenzyme A. The chemical formula for HMG-CoA is C27H44N7O20P3S.[1]
Table 1: Chemical and Physical Properties of HMG-CoA
| Property | Value | Source |
| Molecular Formula | C27H44N7O20P3S | [1] |
| Molar Mass | 911.661 g/mol | [1] |
| CAS Number | 1553-55-5 | [1] |
| ChEBI ID | CHEBI:61659 | [1] |
Biochemical Pathways and Significance
HMG-CoA is a central molecule at the intersection of two major metabolic pathways: the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and the ketogenesis pathway.
The Mevalonate Pathway
In the cytosol, HMG-CoA is the product of the condensation of acetyl-CoA and acetoacetyl-CoA, a reaction catalyzed by HMG-CoA synthase.[1][2] It is subsequently reduced by HMG-CoA reductase to mevalonate, which is the committed and rate-limiting step in the synthesis of cholesterol and various non-sterol isoprenoids essential for cell function.[1] This pathway is a primary target for cholesterol-lowering drugs, such as statins, which are competitive inhibitors of HMG-CoA reductase.
Ketogenesis
Within the mitochondria, particularly in the liver, HMG-CoA is a key intermediate in the synthesis of ketone bodies.[2] This process is upregulated during periods of fasting, prolonged exercise, or in untreated type 1 diabetes mellitus, where there is an excess of acetyl-CoA.[2] Mitochondrial HMG-CoA synthase catalyzes the formation of HMG-CoA, which is then cleaved by HMG-CoA lyase to yield acetoacetate and acetyl-CoA. Acetoacetate can then be reduced to beta-hydroxybutyrate, another ketone body.
Quantitative Biochemical Data
The enzymes responsible for the synthesis and metabolism of HMG-CoA have been extensively studied. The following table summarizes key kinetic parameters for the human cytosolic and mitochondrial HMG-CoA synthases and HMG-CoA reductase.
Table 2: Kinetic Parameters of Key Enzymes in HMG-CoA Metabolism
| Enzyme | Substrate | Km | Vmax | Organism/Isoform |
| HMG-CoA Synthase 1 | Acetyl-CoA | 29 µM | 0.7 µmol/min/mg | Human (cytosolic)[3] |
| HMG-CoA Synthase 2 | Acetyl-CoA | 87.3 µM | Not specified | Human (mitochondrial)[4] |
| HMG-CoA Reductase | HMG-CoA | 4 µM | Not specified | Human[5] |
| HMG-CoA Reductase | NADPH | Not specified | Not specified | Human |
Experimental Protocols
Chemical Synthesis of 3-Hydroxy-3-methylglutaryl-CoA
An improved method for the chemical synthesis of HMG-CoA has been described, which is designed to prevent the formation of the 3-acetoxy-HMG-CoA byproduct.[6] The general principle involves the reaction of a suitable anhydride with Coenzyme A.
General Protocol Outline:
-
Preparation of 3-hydroxy-3-methylglutaric anhydride: This is a key precursor for the synthesis.
-
Reaction with Coenzyme A: The anhydride is reacted with the free thiol group of Coenzyme A in a suitable solvent system. The reaction conditions are controlled to favor the formation of the thioester linkage.
-
Purification: The resulting HMG-CoA is then purified from the reaction mixture, often using chromatographic techniques such as paper chromatography, to separate it from unreacted starting materials and byproducts.[6]
Spectrophotometric Assay for HMG-CoA Synthase Activity
The activity of HMG-CoA synthase can be determined by a continuous spectrophotometric assay that measures the release of Coenzyme A (CoASH).[7] The released CoASH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitro-5-thiobenzoate (TNB), which has a strong absorbance at 412 nm.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing assay buffer (e.g., Tris-HCl, pH 8.0), acetyl-CoA, acetoacetyl-CoA, and DTNB.
-
Enzyme Addition: The reaction is initiated by the addition of HMG-CoA synthase.
-
Spectrophotometric Monitoring: The increase in absorbance at 412 nm is monitored over time. The rate of increase is proportional to the enzyme activity.
References
- 1. HMG-CoA - Wikipedia [en.wikipedia.org]
- 2. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. uniprot.org [uniprot.org]
- 4. uniprot.org [uniprot.org]
- 5. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
- 6. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-3-methylglutaryldithio-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical and biological properties of 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA), a dithioester analog of the key metabolic intermediate 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). This document collates available quantitative data, outlines relevant experimental methodologies, and presents key biochemical pathways and experimental workflows through detailed diagrams. The information is intended to support researchers and professionals in the fields of biochemistry, enzymology, and drug development who are interested in the study and potential application of this unique compound. While information on this specific dithioester is limited, this guide supplements the available data with information on closely related compounds and general methodologies.
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a central molecule in cellular metabolism, serving as a precursor for the synthesis of cholesterol and ketone bodies.[1] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in cholesterol biosynthesis and a major target for hypercholesterolemia therapies, most notably statin drugs.[1] Analogs of HMG-CoA, such as the dithioester derivative this compound, are valuable tools for studying the mechanism and inhibition of HMG-CoA reductase and related enzymes. The replacement of the thioester oxygen with sulfur in HMG-dithio-CoA is expected to alter its chemical reactivity, stability, and interaction with enzymes, making it a subject of interest for inhibitor design and mechanistic studies.
Chemical and Physical Properties
Detailed experimental data on the physicochemical properties of pure this compound are not extensively available in the public domain. However, based on its structure as a dithioester analog of HMG-CoA, some properties can be inferred.
Table 1: Inferred and Known Properties of this compound
| Property | Value/Information | Source/Method |
| Molecular Formula | C27H44N7O19P3S2 | Inferred from HMG-CoA structure |
| Molecular Weight | ~927.7 g/mol | Calculated based on inferred formula |
| Structure | A dithioester analog of HMG-CoA, with the oxygen atom of the thioester group linking the 3-hydroxy-3-methylglutaryl moiety to Coenzyme A replaced by a sulfur atom. | [2] |
| Stability | Dithioester bonds are generally less stable than their thioester counterparts and are susceptible to hydrolysis. Stability is pH-dependent. | General chemical knowledge |
| UV-Vis Spectrum | Expected to have a characteristic absorption maximum due to the dithioester bond, likely differing from the 259 nm peak of the adenine moiety in Coenzyme A. Specific data is not available. | General spectroscopic properties of dithioesters |
Biological Activity: Enzyme Inhibition
This compound has been identified as a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase.[2]
Table 2: Inhibition of Pseudomonas mevalonii HMG-CoA Reductase by this compound
| Parameter | Value | Conditions |
| Kis (Competitive Inhibition Constant vs. HMG-CoA) | 0.086 ± 0.01 µM | Not specified |
| Kis (Noncompetitive Inhibition Constant vs. NADH) | 3.7 ± 1.5 µM | 110 µM (R,S)-HMG-CoA |
| Kii (Uncompetitive Inhibition Constant vs. NADH) | 0.65 ± 0.05 µM | 110 µM (R,S)-HMG-CoA |
Source:[2]
There is currently no publicly available data on the inhibitory effects of this compound on mammalian HMG-CoA reductase. Such information would be crucial for assessing its potential as a therapeutic agent.
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of this compound are not fully available in the abstracts of the primary literature. However, the general approaches can be outlined based on the available information and common biochemical techniques.
Enzymatic Synthesis of this compound
The synthesis is described as an enzymatic condensation reaction.[2]
Principle: HMG-CoA synthase catalyzes the condensation of acetyl-CoA and an acetoacetyl-CoA analog, 3-oxo-1-thionobutyryl-CoA, to form HMG-dithio-CoA.
Generalized Protocol:
-
Enzyme Preparation: Purify HMG-CoA synthase from a suitable source (e.g., avian liver).[2]
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA and the synthesized precursor, 3-oxo-1-thionobutyryl-CoA.
-
Enzymatic Reaction: Initiate the reaction by adding purified HMG-CoA synthase to the reaction mixture. Incubate at an optimal temperature and pH for the enzyme's activity.
-
Monitoring the Reaction: The progress of the reaction can be monitored by measuring the disappearance of the substrates using spectrophotometric methods.
-
Purification: The product, HMG-dithio-CoA, can be purified from the reaction mixture using ion-exchange chromatography (e.g., DEAE-cellulose).[2][3] A gradient of a volatile salt, such as ammonium formate, can be used for elution, which can then be removed by lyophilization.[3]
Enzyme Inhibition Assay: HMG-CoA Reductase
The inhibitory activity of HMG-dithio-CoA against HMG-CoA reductase can be determined using a spectrophotometric assay.
Principle: The activity of HMG-CoA reductase is measured by monitoring the oxidation of NADPH to NADP+ at 340 nm.
Generalized Protocol:
-
Enzyme and Substrates: Prepare a reaction mixture containing purified Pseudomonas mevalonii HMG-CoA reductase, its substrate HMG-CoA, and the co-substrate NADPH in a suitable buffer.
-
Inhibitor Addition: Add varying concentrations of the inhibitor, this compound, to the reaction mixture.
-
Kinetic Measurement: Initiate the reaction and monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plots) to determine the inhibition constants (Ki, Kis, Kii) and the mode of inhibition.
Signaling Pathways and Workflows
Mevalonate Pathway and HMG-CoA Reductase Inhibition
The primary biological context for HMG-dithio-CoA is its interaction with the mevalonate pathway, a critical route for isoprenoid and sterol biosynthesis.
Caption: Inhibition of HMG-CoA Reductase in the Mevalonate Pathway.
General Experimental Workflow for Characterization
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of an enzyme inhibitor like HMG-dithio-CoA.
References
- 1. 6.35 Cholesterol Synthesis | Nutrition Flexbook [courses.lumenlearning.com]
- 2. 3-Hydroxy-3-methylglutaryldithio-coenzyme A: a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Deep Dive: 3-Hydroxy-3-methylglutaryl-CoA and its Dithio-Analog
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) and its lesser-known counterpart, 3-hydroxy-3-methylglutaryldithio-CoA. HMG-CoA is a critical intermediate in the mevalonate pathway, the metabolic route for cholesterol and isoprenoid biosynthesis, and is the direct substrate for the rate-limiting enzyme HMG-CoA reductase (HMGR), a major target for hypercholesterolemia therapies.[1][2][3] The dithio-analog, where the oxygen atom of the thioester linkage is replaced by a sulfur atom, represents a valuable tool for studying the enzymology of related pathways. While existing research primarily details the interaction of this compound with HMG-CoA lyase, this guide will also explore its potential implications for HMG-CoA reductase. We will delve into their biochemical properties, metabolic roles, and the experimental methodologies used to study these molecules.
Introduction: The Central Role of HMG-CoA in Metabolism
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) is a pivotal molecule at the crossroads of several essential metabolic pathways.[4] It is primarily known as the precursor for cholesterol synthesis, but it also plays a key role in ketogenesis, the production of ketone bodies that serve as an energy source for various tissues, particularly during periods of fasting or low carbohydrate intake.[4] The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a committed step in the cholesterol biosynthesis pathway.[2][5] Due to its role in regulating cholesterol levels, HMG-CoA reductase is the pharmacological target of statin drugs, which are widely prescribed to reduce the risk of cardiovascular disease.[1][6]
The modification of HMG-CoA's chemical structure, such as the synthesis of its dithio-analog, provides researchers with powerful probes to investigate the active sites and reaction mechanisms of enzymes that utilize HMG-CoA as a substrate.
Structural and Physicochemical Properties
The key structural difference between HMG-CoA and this compound lies in the thioester bond that links the 3-hydroxy-3-methylglutaryl moiety to Coenzyme A. In the dithio-analog, the carbonyl oxygen of the thioester is replaced by a sulfur atom, forming a dithioester. This seemingly subtle change can significantly alter the molecule's electronic properties, bond lengths, and reactivity, thereby influencing its interaction with enzyme active sites.
Table 1: Physicochemical Properties of HMG-CoA and this compound
| Property | 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) | This compound |
| Molecular Formula | C27H44N7O20P3S[7] | C27H44N7O19P3S2 |
| Molar Mass | 911.66 g/mol [4] | 927.72 g/mol |
| Key Functional Group | Thioester | Dithioester |
| Known Biological Roles | Intermediate in cholesterol biosynthesis and ketogenesis.[4] | Substrate for HMG-CoA lyase. |
| Enzyme Interactions | Substrate for HMG-CoA reductase and HMG-CoA synthase; product of HMG-CoA lyase.[4][8][9] | Alternative substrate for HMG-CoA lyase. |
Biochemical Roles and Metabolic Pathways
HMG-CoA in the Mevalonate Pathway
The synthesis of cholesterol begins with acetyl-CoA and proceeds through a series of reactions to form HMG-CoA.[3] HMG-CoA reductase then catalyzes the NADPH-dependent reduction of HMG-CoA to mevalonate.[2] This is the primary regulatory point of the cholesterol biosynthesis pathway.[2]
Caption: The Mevalonate Pathway for Cholesterol Biosynthesis.
This compound and HMG-CoA Lyase
While there is a lack of published research on the interaction of this compound with HMG-CoA reductase, its utility as an alternative substrate for HMG-CoA lyase has been documented. HMG-CoA lyase is a mitochondrial enzyme that catalyzes the cleavage of HMG-CoA to acetyl-CoA and acetoacetate, a crucial step in ketogenesis. The use of the dithio-analog has been instrumental in elucidating the role of a cation activator in the lyase's catalytic mechanism.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis, purification, and analysis of HMG-CoA and its analogs, as well as for assaying the activity of enzymes that interact with them.
Synthesis of Dithio-CoA Esters (General Protocol)
The synthesis of dithio-CoA esters is a multi-step process that requires careful control of reaction conditions. The following is a generalized protocol, as the specific details for this compound are not publicly available.
Caption: Generalized Workflow for Dithio-CoA Ester Synthesis.
Methodology:
-
Thioester Synthesis: The corresponding carboxylic acid (or its anhydride) is coupled with Coenzyme A using a suitable coupling agent like dicyclohexylcarbodiimide (DCC) to form the monothioester.
-
Thionation: The monothioester is then treated with a thionating agent, such as Lawesson's reagent or phosphorus pentasulfide (P4S10), to convert the carbonyl oxygen of the thioester into a sulfur atom, yielding the dithioester.
-
Purification: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC).
HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase is typically measured by monitoring the decrease in NADPH concentration, which has a strong absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and HMG-CoA in a cuvette.
-
Initiate the reaction by adding a known amount of HMG-CoA reductase.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH.
Inhibitor Screening:
To screen for inhibitors, the assay is performed in the presence of the potential inhibitory compound. A decrease in the rate of NADPH consumption compared to the control (no inhibitor) indicates inhibition of HMG-CoA reductase.
Data Presentation
Table 2: Kinetic Parameters of HMG-CoA Reductase with HMG-CoA
| Parameter | Value | Reference |
| Km for HMG-CoA (human) | ~4 µM | [2] |
| Vmax | Varies with enzyme preparation | |
| Optimal pH | 6.5 - 7.5 |
Table 3: Kinetic Parameters of HMG-CoA Lyase with HMG-CoA and its Dithio-Analog
| Substrate | Km | Vmax | Cation Requirement | Reference |
| HMG-CoA | Data not available in abstract | Data not available in abstract | Divalent Cation | |
| This compound | Data not available in abstract | Data not available in abstract | Divalent Cation |
Note: Specific quantitative data from the primary literature on this compound is limited in publicly accessible documents. The information presented is based on the abstract of the key cited paper.
Conclusion and Future Directions
3-Hydroxy-3-methylglutaryl-CoA is a well-characterized and fundamentally important metabolite. In contrast, its dithio-analog, this compound, remains a more specialized research tool. The available literature indicates its successful use in probing the active site of HMG-CoA lyase.
A significant gap in the current body of research is the lack of studies investigating the interaction of this compound with HMG-CoA reductase. Such studies would be highly valuable for several reasons:
-
Elucidating the HMG-CoA Reductase Mechanism: Comparing the binding and turnover of the dithio-analog with the natural substrate could provide deeper insights into the catalytic mechanism of this crucial enzyme.
-
Inhibitor Design: Understanding how the modification of the thioester bond affects binding to the active site could inform the design of novel, potent, and specific inhibitors of HMG-CoA reductase.
Future research efforts should focus on the synthesis of this compound and its characterization as a potential substrate or inhibitor of HMG-CoA reductase. This would involve detailed kinetic studies, as well as structural biology approaches like X-ray crystallography, to visualize its binding mode within the enzyme's active site. Such research would not only advance our fundamental understanding of this key enzyme but could also open new avenues for therapeutic intervention in cholesterol-related diseases.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 3-Hydroxy-3-methylglutaryl coenzyme A reductase: regulation of enzymatic activity by phosphorylation and dephosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dithioester synthesis [organic-chemistry.org]
- 6. A structural limitation on enzyme activity: the case of HMG-CoA synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Functional Insights into Human HMG-CoA Lyase from Structures of Acyl-CoA-containing Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
The Dawn of a New Era in Cardiovascular Medicine: A Technical Guide to the Discovery and History of HMG-CoA Analogs
An in-depth exploration for researchers, scientists, and drug development professionals on the pivotal discovery and evolution of HMG-CoA reductase inhibitors, the class of drugs that revolutionized the management of hypercholesterolemia and cardiovascular disease.
This technical guide delves into the scientific journey behind the discovery of HMG-CoA analogs, ubiquitously known as statins. From the initial groundbreaking screening of microbial metabolites to the elucidation of their mechanism of action and subsequent clinical triumphs, this document provides a comprehensive overview of the key milestones, experimental methodologies, and quantitative data that underpin this transformative class of pharmaceuticals.
The Quest for a Cholesterol-Lowering Agent: A Historical Perspective
The latter half of the 20th century saw a growing understanding of the causal link between elevated blood cholesterol levels and the risk of coronary heart disease.[1] This spurred a global search for effective cholesterol-lowering therapies. Early attempts with drugs like triparanol, which inhibited a late stage in cholesterol synthesis, were marred by severe side effects due to the accumulation of precursor molecules.[1] This highlighted the need for a more targeted approach. The focus shifted to the rate-limiting enzyme in the cholesterol biosynthesis pathway: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[2]
In the 1970s, Japanese microbiologist Dr. Akira Endo, working at Sankyo Company, embarked on a mission to find microbial metabolites that could inhibit this crucial enzyme.[3] He hypothesized that some microorganisms might produce such inhibitors as a defense mechanism against other organisms that require sterols for their growth.[4]
The Breakthrough Discovery: From Fungal Broths to Potent Inhibitors
Dr. Endo's team undertook a massive screening effort, meticulously testing thousands of fungal broths for their ability to inhibit cholesterol synthesis.[3] This painstaking work led to the discovery of the first HMG-CoA reductase inhibitor, mevastatin (originally designated ML-236B and later known as compactin), isolated from the fungus Penicillium citrinum.[5][6][7]
Almost concurrently, researchers at Merck, led by Dr. Alfred Alberts, were conducting their own screening program. In 1979, they isolated a structurally similar and more potent inhibitor, mevinolin, from the fungus Aspergillus terreus.[1] This compound would later be known as lovastatin.[8][9] Interestingly, Dr. Endo independently isolated the same compound, which he named monacolin K.[1]
These discoveries marked a turning point in the fight against hypercholesterolemia and laid the foundation for the development of a multi-billion dollar class of drugs that continues to save millions of lives.[10]
Quantitative Analysis of Early HMG-CoA Analogs
The efficacy of these early statins was rigorously evaluated through in vitro enzyme inhibition assays, cell-based studies, and in vivo animal and human clinical trials. The following tables summarize the key quantitative data from these pioneering studies.
Table 1: In Vitro Inhibitory Potency of Early HMG-CoA Reductase Inhibitors
| Compound | Source Organism | Target | IC50 Value | Reference(s) |
| Compactin (Mevastatin) | Penicillium citrinum | HMG-CoA Reductase | 1.4 nM (hydroxy acid form) | [11] |
| Lovastatin (Mevinolin) | Aspergillus terreus | HMG-CoA Reductase | 0.6 nM (hydroxy acid form) | [11] |
| Simvastatin | Synthetic derivative of Lovastatin | HMG-CoA Reductase | 18 nM (in Hep G2 cell homogenates) | [12] |
| Pravastatin | Metabolite of Compactin | HMG-CoA Reductase | 95 nM (in Hep G2 cell homogenates) | [12] |
Table 2: Efficacy of Early Statins in Preclinical Animal Models
| Compound | Animal Model | Dosing | Key Findings | Reference(s) |
| Compactin | Dogs | Oral administration | Marked, sustained lowering of plasma cholesterol. | [8] |
| Compactin | Monkeys | Oral administration | Shown to lower plasma cholesterol. | [5] |
| Lovastatin | Dogs | Oral administration | Marked, sustained lowering of plasma cholesterol. | [8][9] |
| Lovastatin | Prairie Dogs | 1.2% cholesterol-enriched chow | Inhibited cholesterol gallstone formation. | [13] |
Table 3: Efficacy of Early Statins in Human Clinical Trials
| Compound | Study | Patient Population | Dosing | Mean LDL Cholesterol Reduction | Reference(s) |
| Compactin | Mabuchi et al. | Heterozygous familial hypercholesterolemia | Not specified | ~30% | [5] |
| Lovastatin | Multiple early trials | Primary hypercholesterolemia | 20-80 mg/day | 25-45% | [14] |
| Lovastatin | EXCEL Study | Moderate hypercholesterolemia | 20-80 mg/day | 24-40% | [15] |
| Lovastatin | AFCAPS/TexCAPS | Healthy adults with average LDL and low HDL | 20-40 mg/day | 25% | [16] |
Experimental Protocols: The Methodologies Behind the Discoveries
The discovery and characterization of HMG-CoA analogs relied on a series of robust experimental protocols. The following sections detail the methodologies for the key experiments cited in this guide.
Microbial Screening for HMG-CoA Reductase Inhibitors (Endo Method)
This protocol outlines the general steps inspired by Dr. Akira Endo's pioneering work in screening for microbial metabolites that inhibit cholesterol synthesis.
-
Microbial Culture: A diverse collection of fungal strains is cultured in liquid fermentation broths to encourage the production of secondary metabolites.
-
Broth Extraction: After a suitable incubation period, the fungal mycelia are separated from the broth by filtration or centrifugation. The cell-free broth is then extracted with an organic solvent (e.g., ethyl acetate) to isolate the metabolites.
-
Primary Screen - Inhibition of Cholesterol Synthesis in Rat Liver Homogenate:
-
Prepare a rat liver homogenate, which contains the HMG-CoA reductase enzyme.
-
Incubate the liver homogenate with a radiolabeled precursor of cholesterol, such as [¹⁴C]-acetate.
-
Add the extracted microbial broth samples to the incubation mixture.
-
After incubation, extract the lipids and quantify the amount of radiolabeled cholesterol synthesized using techniques like thin-layer chromatography and scintillation counting.
-
Broths that show a significant reduction in cholesterol synthesis are selected for further investigation.
-
-
Secondary Screen - Specificity for HMG-CoA Reductase:
-
To ensure that the inhibition is specific to HMG-CoA reductase and not a downstream enzyme, a similar assay is performed using a radiolabeled substrate that enters the pathway after HMG-CoA reductase, such as [³H]-mevalonate.
-
Broths that inhibit cholesterol synthesis from [¹⁴C]-acetate but not from [³H]-mevalonate are considered to contain potential HMG-CoA reductase inhibitors.
-
-
Purification and Identification: The active compounds from the selected broths are purified using chromatographic techniques (e.g., column chromatography, HPLC). The chemical structure of the purified inhibitor is then determined using spectroscopic methods (e.g., mass spectrometry, NMR).
In Vitro HMG-CoA Reductase Activity Assay (Spectrophotometric Method)
This protocol describes a common method for directly measuring the activity of HMG-CoA reductase and the inhibitory potential of compounds. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the conversion of HMG-CoA to mevalonate.[17][18]
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 7.4) containing dithiothreitol (DTT) to maintain the enzyme's activity.
-
HMG-CoA Substrate Solution: Prepare a stock solution of HMG-CoA in the assay buffer.
-
NADPH Solution: Prepare a fresh solution of NADPH in the assay buffer.
-
HMG-CoA Reductase Enzyme: Use a purified or partially purified preparation of the enzyme.
-
Inhibitor Solution: Prepare serial dilutions of the test compound (e.g., statin) in the assay buffer.
-
-
Assay Procedure:
-
Set up a reaction mixture in a quartz cuvette or a UV-transparent 96-well plate. The final reaction volume typically contains the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
For inhibitor studies, add the inhibitor solution to the reaction mixture and pre-incubate for a short period.
-
Initiate the reaction by adding the HMG-CoA substrate solution.
-
Immediately begin monitoring the decrease in absorbance at 340 nm using a spectrophotometer or a microplate reader at a constant temperature (e.g., 37°C).
-
Record the absorbance at regular intervals for a defined period.
-
-
Data Analysis:
-
Calculate the rate of NADPH consumption from the linear portion of the absorbance versus time plot.
-
To determine the IC50 value of an inhibitor, plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
-
Cell-Based Assay for Cholesterol Synthesis Inhibition
This protocol provides a method to assess the ability of a compound to inhibit cholesterol synthesis within a cellular context, which is more physiologically relevant than a cell-free enzyme assay.
-
Cell Culture:
-
Culture a suitable cell line, such as human hepatoma cells (e.g., HepG2), in a standard growth medium.
-
-
Compound Treatment:
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Replace the growth medium with a fresh medium containing various concentrations of the test compound (e.g., statin). Include a vehicle control (e.g., DMSO).
-
Incubate the cells with the compound for a specified period (e.g., 24-48 hours).
-
-
Measurement of Cholesterol Synthesis:
-
During the last few hours of the incubation period, add a radiolabeled cholesterol precursor, such as [¹⁴C]-acetate or [³H]-mevalonate, to the culture medium.
-
After the labeling period, wash the cells with phosphate-buffered saline (PBS) to remove unincorporated radiolabel.
-
Lyse the cells and extract the lipids using a suitable solvent system (e.g., chloroform:methanol).
-
Separate the cholesterol from other lipids using thin-layer chromatography (TLC).
-
Quantify the amount of radiolabeled cholesterol in each sample using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cholesterol synthesis for each concentration of the test compound compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizing the Core Concepts: Signaling Pathways and Experimental Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for inhibitor screening, and the logical progression of the drug discovery process.
Caption: Cholesterol biosynthesis pathway and the site of action for statins.
Caption: Experimental workflow for screening HMG-CoA reductase inhibitors.
Caption: Logical progression of the HMG-CoA analog drug discovery process.
Conclusion: A Legacy of Innovation and Impact
The discovery of HMG-CoA analogs stands as a testament to the power of targeted drug discovery and the invaluable contributions of natural product screening. The journey from observing the cholesterol-lowering effects of fungal metabolites to the development of a blockbuster class of drugs has fundamentally changed the landscape of cardiovascular medicine. The pioneering work of scientists like Akira Endo and the subsequent research and development efforts have provided healthcare professionals with a powerful tool to manage hypercholesterolemia and significantly reduce the burden of cardiovascular disease worldwide. This technical guide serves as a comprehensive resource for understanding the foundational science that ushered in this new therapeutic era.
References
- 1. Lovastatin for lowering lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Statins: Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. aragen.com [aragen.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmaceutical industry - Wikipedia [en.wikipedia.org]
- 8. karger.com [karger.com]
- 9. Lovastatin and simvastatin--inhibitors of HMG CoA reductase and cholesterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Pravastatin inhibited the cholesterol synthesis in human hepatoma cell line Hep G2 less than simvastatin and lovastatin, which is reflected in the upregulation of 3-hydroxy-3-methylglutaryl coenzyme A reductase and squalene synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lovastatin inhibits gallstone formation in the cholesterol-fed prairie dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Lovastatin: a new cholesterol-lowering agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Research Shows Cholesterol-Lowering Drug Lovastatin Reduces Risk of Heart Attack in Healthy Adults | Newsroom | Weill Cornell Medicine [news.weill.cornell.edu]
- 17. merckmillipore.com [merckmillipore.com]
- 18. iosrjournals.org [iosrjournals.org]
The Dithioester Group in HMG-CoA Analogs: A Technical Guide to its Function and Evaluation
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical enzyme in the cholesterol biosynthesis pathway and a primary target for hypercholesterolemia therapies. Analogs of its substrate, HMG-CoA, are valuable tools for studying the enzyme's function and for the development of novel inhibitors. This technical guide focuses on the role of the dithioester group in HMG-CoA analogs, exploring its function in enzyme inhibition and providing detailed methodologies for the synthesis and evaluation of these compounds.
Introduction: HMG-CoA Reductase and the Cholesterol Biosynthesis Pathway
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonate, the committed step in the biosynthesis of cholesterol and other isoprenoids.[1] The inhibition of this enzyme is a well-established strategy for lowering cholesterol levels.[2][3] The cholesterol biosynthesis pathway is a complex series of enzymatic reactions that begins with acetyl-CoA and culminates in the production of cholesterol.
Below is a diagram illustrating the initial stages of the cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase.
Caption: Cholesterol Biosynthesis Pathway Initiation.
The Function of the Dithioester Group in HMG-CoA Analogs
The replacement of the thioester oxygen with a sulfur atom to form a dithioester in HMG-CoA analogs can significantly impact their interaction with HMG-CoA reductase. A notable example is 3-hydroxy-3-methyl-1-thionoglutaryl-coenzyme A (HMGdithio-CoA), a dithioester analog of HMG-CoA. This analog has been shown to be a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase.
The inhibitory function of the dithioester group can be attributed to several physicochemical properties:
-
Electronic Effects: The dithioester group is generally less electrophilic at the carbonyl carbon compared to a thioester. This altered electronic character can influence the interaction with active site residues of the enzyme.
-
Steric Effects and Binding Affinity: The larger van der Waals radius of the sulfur atom compared to oxygen alters the size and shape of the functional group. This can lead to a tighter fit within the enzyme's active site, potentially increasing binding affinity. The altered bond lengths and angles of the dithioester can also position the analog more favorably for interaction with key residues.
-
Transition State Mimicry: Enzyme inhibitors often function by mimicking the transition state of the substrate during the enzymatic reaction. The specific geometry and electronic distribution of the dithioester group may allow the HMG-CoA analog to more closely resemble a transition state intermediate of the HMG-CoA reduction reaction, leading to stronger binding and inhibition.
Quantitative Data on Dithioester HMG-CoA Analog Inhibition
The inhibitory potential of HMGdithio-CoA against Pseudomonas mevalonii HMG-CoA reductase has been quantitatively assessed. The inhibition was found to be mainly competitive with respect to HMG-CoA and noncompetitive with respect to NADH. The inhibition constants are summarized in the table below.
| Inhibitor | Target Enzyme | Inhibition Type vs. HMG-CoA | K (μM) | Inhibition Type vs. NADH | K (μM) | K (μM) |
| HMGdithio-CoA | Pseudomonas mevalonii HMG-CoA Reductase | Competitive | 0.086 ± 0.01 | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |
Experimental Protocols
Synthesis of Dithioester HMG-CoA Analogs
This protocol describes the enzymatic synthesis of 3-hydroxy-3-methyl-1-thionoglutaryl-coenzyme A (HMGdithio-CoA) using HMG-CoA synthase.
Materials:
-
HMG-CoA synthase
-
Acetyl-CoA
-
3-Oxo-1-thionobutyryl-CoA
-
Potassium phosphate buffer (pH 8.0)
-
DEAE-cellulose chromatography column
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing acetyl-CoA and 3-oxo-1-thionobutyryl-CoA in potassium phosphate buffer (pH 8.0).
-
Initiate the reaction by adding HMG-CoA synthase to the mixture.
-
Incubate the reaction at 30°C and monitor the progress of the reaction by observing the decrease in absorbance at 310 nm, which corresponds to the consumption of the enolate of acetoacetyl-CoA.
-
Once the reaction is complete, terminate it by adding a quenching agent.
-
Purify the synthesized HMGdithio-CoA from the reaction mixture using DEAE-cellulose chromatography.
-
Elute the product using a linear gradient of potassium phosphate buffer.
-
Collect the fractions containing HMGdithio-CoA and confirm its identity and purity using appropriate analytical techniques such as mass spectrometry and NMR.
This protocol outlines a general method for the chemical synthesis of dithioesters, which can be adapted for the synthesis of HMG-CoA analogs.[4][5][6][7]
Materials:
-
Carboxylic acid or its corresponding acyl chloride
-
Thiol
-
DCC (N,N'-dicyclohexylcarbodiimide) or other coupling agent
-
Anhydrous solvent (e.g., dichloromethane, THF)
-
Base (e.g., triethylamine, pyridine)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the carboxylic acid (1 equivalent) and the thiol (1.2 equivalents) in an anhydrous solvent.
-
Add the coupling agent, such as DCC (1.2 equivalents), to the solution.
-
If starting with an acyl chloride, dissolve it in an anhydrous solvent and add the thiol followed by a base (e.g., triethylamine) to neutralize the HCl generated.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used).
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated sodium bicarbonate) to remove unreacted starting materials and by-products.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the pure dithioester.
HMG-CoA Reductase Inhibition Assay
This protocol describes a spectrophotometric assay to determine the inhibitory activity of HMG-CoA analogs.[8][9][10][11][12]
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA (substrate)
-
NADPH
-
Dithioester HMG-CoA analog (inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of the dithioester HMG-CoA analog in a suitable solvent (e.g., DMSO).
-
In a 96-well plate or cuvettes, prepare reaction mixtures containing the assay buffer, NADPH, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for a few minutes.
-
Initiate the reaction by adding HMG-CoA to each well/cuvette.
-
Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
Record the absorbance at regular intervals for a set period (e.g., 5-10 minutes).
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the control without the inhibitor.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentrations of both the substrate (HMG-CoA) and the inhibitor.
Mandatory Visualizations
Experimental Workflow for Synthesis and Screening
The following diagram illustrates a typical workflow for the synthesis and screening of dithioester HMG-CoA analogs as potential HMG-CoA reductase inhibitors.
Caption: Workflow for Dithioester HMG-CoA Analog Development.
Conclusion
The incorporation of a dithioester group into HMG-CoA analogs represents a promising strategy for the development of potent HMG-CoA reductase inhibitors. The unique electronic and steric properties of the dithioester moiety can enhance binding affinity and inhibitory activity. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of these analogs, facilitating further research into their therapeutic potential. Future studies should focus on synthesizing a broader range of dithioester HMG-CoA analogs and evaluating their inhibitory activity against mammalian HMG-CoA reductase to establish a more comprehensive understanding of their structure-activity relationships.
References
- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMG-CoA reductase inhibitors: an updated review of biosynthesis and patent prospecting | Research, Society and Development [rsdjournal.org]
- 3. Regulation of HMG-CoA reductase in mammals and yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dithioester synthesis [organic-chemistry.org]
- 5. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dithioester synthesis by thionation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. assaygenie.com [assaygenie.com]
- 9. abcam.com [abcam.com]
- 10. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Enzymatic Synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic synthesis of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), a pivotal intermediate in the biosynthesis of cholesterol and ketone bodies. This document details the theoretical background, experimental protocols, and quantitative data necessary for the successful production and purification of HMG-CoA in a laboratory setting.
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a crucial molecule at the crossroads of several key metabolic pathways, most notably the mevalonate pathway for isoprenoid and cholesterol biosynthesis and the ketogenesis pathway.[1][2] The enzymatic synthesis of HMG-CoA is catalyzed by HMG-CoA synthase (EC 2.3.3.10), which condenses acetyl-CoA and acetoacetyl-CoA.[1] Understanding and mastering the synthesis of HMG-CoA is essential for researchers studying lipid metabolism, developing enzyme inhibitors for conditions like hypercholesterolemia, and for in vitro reconstitution of metabolic pathways.
This guide focuses on the practical aspects of HMG-CoA synthesis, utilizing the robust and well-characterized HMG-CoA synthase from Enterococcus faecalis.
The Mevalonate Pathway: The Biological Context of HMG-CoA Synthesis
HMG-CoA is a central intermediate in the mevalonate pathway, the metabolic route for the synthesis of cholesterol, steroid hormones, and other isoprenoids. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions. The formation of HMG-CoA is the second committed step in this pathway.
Enzymatic Synthesis of HMG-CoA: Core Principles
The enzymatic synthesis of HMG-CoA involves the condensation of acetyl-CoA and acetoacetyl-CoA, catalyzed by HMG-CoA synthase. The reaction proceeds as follows:
Acetyl-CoA + Acetoacetyl-CoA → 3-Hydroxy-3-methylglutaryl-CoA + CoA-SH
The mechanism of HMG-CoA synthase involves a covalent intermediate, where an acetyl group from acetyl-CoA is transferred to a cysteine residue in the active site of the enzyme, forming an acetyl-S-enzyme intermediate. This is followed by the condensation with acetoacetyl-CoA to yield HMG-CoA.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments required for the enzymatic synthesis of HMG-CoA.
Expression and Purification of Recombinant Enterococcus faecalis HMG-CoA Synthase
The mvaS gene from Enterococcus faecalis, which encodes HMG-CoA synthase, can be cloned into an expression vector (e.g., pET28) with an N-terminal histidine tag. The recombinant enzyme is then expressed in E. coli and purified using affinity chromatography.[3][4]
Table 1: Summary of Purification of Recombinant E. faecalis HMG-CoA Synthase
| Purification Step | Total Protein (mg) | Total Activity (μmol/min) | Specific Activity (μmol/min/mg) | Yield (%) | Purification (Fold) |
| Crude Extract | 200 | 200 | 1.0 | 100 | 1 |
| Ni-NTA Affinity Chromatography | 4 | 40 | 10.0 | 20 | 10 |
Note: These are representative values and may vary depending on the expression levels and purification efficiency.
Detailed Protocol:
-
Expression: Transform E. coli BL21(DE3) with the pET28-mvaS plasmid. Grow the cells in LB medium containing kanamycin at 37°C to an OD600 of 0.6. Induce protein expression with 0.5 mM IPTG and continue to grow for 4-6 hours at 30°C.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Sonicate the cell suspension on ice and centrifuge to remove cell debris.
-
Affinity Chromatography: Load the supernatant onto a Ni-NTA agarose column pre-equilibrated with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). Wash the column extensively with the wash buffer to remove unbound proteins.
-
Elution: Elute the His-tagged HMG-CoA synthase with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Dialysis and Storage: Dialyze the eluted fractions against a storage buffer (50 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM DTT, 50% glycerol) and store at -80°C.
Preparative Enzymatic Synthesis of HMG-CoA
This protocol is designed for the large-scale synthesis of HMG-CoA.
Reaction Components:
-
100 mM Tris-HCl buffer, pH 9.8
-
2.0 mM MgCl₂
-
10 mM Acetyl-CoA
-
5 mM Acetoacetyl-CoA
-
Purified E. faecalis HMG-CoA synthase (approximately 1 mg)
-
Total reaction volume: 50 mL
Procedure:
-
Combine the buffer, MgCl₂, acetyl-CoA, and acetoacetyl-CoA in a reaction vessel and equilibrate to 37°C.
-
Initiate the reaction by adding the purified HMG-CoA synthase.
-
Incubate the reaction mixture at 37°C for 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing for HMG-CoA formation using HPLC or a spectrophotometric assay.
-
Terminate the reaction by adding an equal volume of cold 1 M perchloric acid.
-
Centrifuge the mixture to precipitate the enzyme and neutralize the supernatant with a saturated KHCO₃ solution.
Purification of Enzymatically Synthesized HMG-CoA by Ion-Exchange Chromatography
This protocol describes the purification of HMG-CoA from the reaction mixture using anion-exchange chromatography.[5]
Materials:
-
DEAE-Cellulose or a similar anion-exchange resin
-
Ammonium formate buffers (pH 4.0) with a linear gradient from 0.1 M to 1.0 M
-
Lyophilizer
Procedure:
-
Column Preparation: Pack a column with the anion-exchange resin and equilibrate it with the starting buffer (0.1 M ammonium formate, pH 4.0).
-
Sample Loading: Load the neutralized supernatant from the synthesis reaction onto the column.
-
Elution: Elute the bound compounds with a linear gradient of ammonium formate (0.1 M to 1.0 M, pH 4.0).
-
Fraction Collection: Collect fractions and monitor the absorbance at 260 nm to detect CoA-containing compounds.
-
Analysis: Analyze the fractions for the presence of HMG-CoA using HPLC or a specific enzymatic assay.
-
Lyophilization: Pool the fractions containing pure HMG-CoA and lyophilize to remove the ammonium formate buffer.
-
Storage: Store the purified HMG-CoA as a lyophilized powder at -80°C.
Quantitative Data
This section summarizes key quantitative data for Enterococcus faecalis HMG-CoA synthase.
Table 2: Kinetic Parameters of E. faecalis HMG-CoA Synthase
| Substrate | Km (µM) | Vmax (µmol/min/mg) | Reference |
| Acetyl-CoA | 350 | 10 | [3] |
| Acetoacetyl-CoA (apparent) | 10 | 10 | [3] |
Table 3: Optimal Reaction Conditions for E. faecalis HMG-CoA Synthase
| Parameter | Optimal Value | Reference |
| pH | 9.8 | [4] |
| Temperature | 37°C | [4] |
| MgCl₂ Concentration | 2.0 mM | [6] |
Conclusion
This technical guide provides a comprehensive framework for the enzymatic synthesis and purification of 3-Hydroxy-3-methylglutaryl-CoA. By following the detailed protocols and utilizing the provided quantitative data, researchers can reliably produce this essential metabolic intermediate for a wide range of applications in biochemistry, drug discovery, and metabolic engineering. The use of recombinant Enterococcus faecalis HMG-CoA synthase offers a robust and efficient system for the preparative synthesis of HMG-CoA.
References
- 1. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HMG-CoA - Wikipedia [en.wikipedia.org]
- 3. Enterococcus faecalis 3-Hydroxy-3-Methylglutaryl Coenzyme A Synthase, an Enzyme of Isopentenyl Diphosphate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enterococcus faecalis 3-hydroxy-3-methylglutaryl coenzyme A synthase, an enzyme of isopentenyl diphosphate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. docs.lib.purdue.edu [docs.lib.purdue.edu]
3-Hydroxy-3-methylglutaryldithio-CoA: A Potent Inhibitor of HMG-CoA Reductase
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of HMG-CoA to mevalonate. This rate-limiting step makes it a prime target for hypercholesterolemia therapies. While statins are the most well-known class of HMG-CoA reductase inhibitors, research into novel inhibitory molecules continues. This document provides a detailed overview of 3-Hydroxy-3-methylglutaryldithio-CoA, a dithioester analog of HMG-CoA, which has been identified as a potent inhibitor of HMG-CoA reductase.
Inhibitory Activity of this compound
This compound has demonstrated significant inhibitory activity against HMG-CoA reductase from Pseudomonas mevalonii. The inhibition kinetics have been characterized, revealing a primarily competitive inhibition mechanism with respect to the substrate HMG-CoA.[1]
Quantitative Inhibition Data
The following table summarizes the inhibition constants of this compound against Pseudomonas mevalonii HMG-CoA reductase.
| Inhibitor | Substrate | Inhibition Type | K_is_ (µM) | K_ii_ (µM) |
| This compound | HMG-CoA | Competitive | 0.086 ± 0.01 | - |
| This compound | NADH | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |
Table 1: Inhibition constants for this compound against Pseudomonas mevalonii HMG-CoA reductase. Data sourced from Wrensford et al., 1991.[1]
Signaling Pathway and Mechanism of Action
HMG-CoA reductase is a key enzyme in the mevalonate pathway, which is the metabolic route for the synthesis of cholesterol and other isoprenoids. By competitively inhibiting this enzyme, this compound blocks the production of mevalonate, thereby disrupting the downstream synthesis of cholesterol.
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the assay used to determine its inhibitory activity against HMG-CoA reductase.
Enzymatic Synthesis of this compound
The synthesis of this compound is achieved enzymatically through the condensation of acetyl-CoA and 3-oxo-1-thionobutyryl-CoA, catalyzed by HMG-CoA synthase.[1]
Materials:
-
HMG-CoA synthase (EC 2.3.3.10)
-
Acetyl-CoA
-
3-oxo-1-thionobutyryl-CoA
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Quenching solution (e.g., perchloric acid)
-
Purification system (e.g., HPLC)
Protocol:
-
Prepare a reaction mixture containing the reaction buffer, acetyl-CoA, and 3-oxo-1-thionobutyryl-CoA.
-
Initiate the reaction by adding HMG-CoA synthase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration.
-
Stop the reaction by adding the quenching solution.
-
Purify the product, this compound, from the reaction mixture using a suitable chromatography technique such as HPLC.
-
Characterize the purified product to confirm its identity and purity.
HMG-CoA Reductase Inhibition Assay
The inhibitory activity of this compound is determined using a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by HMG-CoA reductase.[2][3]
Materials:
-
Purified HMG-CoA reductase from Pseudomonas mevalonii
-
HMG-CoA (substrate)
-
NADPH
-
This compound (inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading at 340 nm
Protocol:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and the inhibitor at various concentrations.
-
Pre-incubate the mixture at a constant temperature (e.g., 37°C).
-
Initiate the reaction by adding HMG-CoA to the cuvette.
-
Immediately monitor the decrease in absorbance at 340 nm over time using the spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Determine the type of inhibition and the inhibition constants (K_is_ and K_ii_) by plotting the data using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).
Conclusion
This compound is a potent, competitive inhibitor of HMG-CoA reductase. Its dithioester modification of the natural substrate provides a strong basis for its inhibitory action. The detailed experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers in the fields of enzymology, drug discovery, and metabolic regulation. Further investigation into the efficacy and specificity of this compound in more complex biological systems is warranted to fully elucidate its therapeutic potential.
References
Methodological & Application
Synthesis of 3-Hydroxy-3-methylglutaryldithio-CoA: A Potent Inhibitor of HMG-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-Coenzyme A (HMG-CoA) is a critical intermediate in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids. The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonate, is the rate-limiting step in this pathway and a major target for cholesterol-lowering drugs known as statins.[1][2] The dithioester analog of HMG-CoA, 3-Hydroxy-3-methylglutaryldithio-Coenzyme A (HMG-dithio-CoA), has been synthesized and identified as a potent inhibitor of HMG-CoA reductase, making it a valuable tool for studying the enzyme's mechanism and for the development of new therapeutic agents.[3][4] This document provides detailed application notes and protocols for the synthesis and characterization of HMG-dithio-CoA.
Applications
-
Enzyme Inhibition Studies: HMG-dithio-CoA serves as a potent inhibitor of HMG-CoA reductase, particularly the enzyme from Pseudomonas mevalonii.[3][4] It can be used in kinetic studies to probe the active site of the enzyme and to understand the mechanism of inhibition.
-
Drug Discovery: As a known inhibitor of a key enzyme in cholesterol biosynthesis, HMG-dithio-CoA can be used as a lead compound or a reference standard in the development of new hypocholesterolemic drugs.
-
Metabolic Pathway Research: The use of HMG-dithio-CoA can help in elucidating the intricacies of the mevalonate pathway and its regulation.
Data Presentation
Inhibitory Activity of 3-Hydroxy-3-methylglutaryldithio-CoA
| Enzyme Source | Substrate | Inhibition Type | K_is_ (µM) | K_ii_ (µM) |
| Pseudomonas mevalonii HMG-CoA Reductase | HMG-CoA | Competitive | 0.086 ± 0.01 | - |
| Pseudomonas mevalonii HMG-CoA Reductase | NADH | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |
Table 1: Summary of the inhibitory constants of HMG-dithio-CoA against Pseudomonas mevalonii HMG-CoA reductase. Data is presented as mean ± standard deviation.[3][4]
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the HMG-CoA synthase catalyzed condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA.[3][4]
Materials:
-
HMG-CoA Synthase (from a suitable source, e.g., baker's yeast or recombinant expression)
-
Acetyl-CoA
-
3-oxo-1-thionobutyryl-CoA (synthesis protocol required, see below for a general approach)
-
Reaction Buffer (e.g., potassium phosphate buffer, pH 7.5)
-
Dithiothreitol (DTT)
-
Purification system (e.g., ion-exchange chromatography)
Protocol:
-
Reaction Setup: In a suitable reaction vessel, combine the reaction buffer, DTT, acetyl-CoA, and 3-oxo-1-thionobutyryl-CoA to their final desired concentrations.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of HMG-CoA synthase.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration, monitoring the reaction progress by a suitable analytical method (e.g., HPLC).
-
Reaction Termination: Stop the reaction, for example, by adding a quenching agent or by heat inactivation of the enzyme.
-
Purification: Purify the synthesized HMG-dithio-CoA from the reaction mixture using techniques such as ion-exchange chromatography to remove unreacted substrates, byproducts, and the enzyme.
-
Characterization: Confirm the identity and purity of the final product using analytical methods like mass spectrometry and NMR spectroscopy.
Note on a Potential Chemical Synthesis Approach
-
Synthesis of 3-Hydroxy-3-methylglutaric dithiocarboxylic acid: This precursor is not commercially available and would need to be synthesized. A potential method involves the reaction of a suitable Grignard reagent with carbon disulfide (CS₂).[5][6]
-
Activation of the dithiocarboxylic acid: The synthesized dithiocarboxylic acid would then need to be activated for coupling with Coenzyme A.
-
Coupling with Coenzyme A: The activated 3-hydroxy-3-methylglutaric dithio-species would be reacted with the thiol group of Coenzyme A to form the final dithioester product.
Further research and methods development are required to establish a reliable chemical synthesis protocol.
Visualizations
Signaling Pathway: Cholesterol Biosynthesis
References
- 1. HMG-CoA - Wikipedia [en.wikipedia.org]
- 2. Structural mechanism for statin inhibition of HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Hydroxy-3-methylglutaryl-CoA | C27H44N7O20P3S | CID 91506 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryldithio-coenzyme A: a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Features and Domain Movements Controlling Substrate Binding and Cofactor Specificity in Class II HMG-CoA Reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the In Vitro Experimental Use of 3-Hydroxy-3-methylglutaryldithio-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA) is a dithioester analog of the natural substrate of HMG-CoA reductase, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other isoprenoids.[1] As such, it is a key target for cholesterol-lowering drugs, such as statins.[2] HMG-dithio-CoA serves as a potent inhibitor of HMG-CoA reductase, making it a valuable tool for in vitro studies of the enzyme's mechanism and for the screening of potential new inhibitors.[3] This document provides detailed application notes and protocols for the in vitro experimental use of HMG-dithio-CoA.
Applications
-
Enzyme Inhibition Studies: HMG-dithio-CoA is a potent inhibitor of HMG-CoA reductase and can be used to study the enzyme's active site and kinetic properties.[3]
-
Competitive Binding Assays: Due to its structural similarity to the natural substrate, HMG-dithio-CoA can be used in competitive binding assays to identify and characterize new potential inhibitors of HMG-CoA reductase.
-
Mechanism of Action Studies: The use of this dithioester analog can help elucidate the catalytic mechanism of HMG-CoA reductase and the binding interactions of substrates and inhibitors.
Data Presentation
The inhibitory activity of this compound against Pseudomonas mevalonii HMG-CoA reductase has been characterized, revealing it to be a potent inhibitor. The inhibition constants (Ki) are summarized in the table below.
| Inhibition Parameter | Substrate | Value (µM) |
| Kis (Competitive) | HMG-CoA | 0.086 ± 0.01 |
| Kis (Noncompetitive) | NADH | 3.7 ± 1.5 |
| Kii (Noncompetitive) | NADH | 0.65 ± 0.05 |
| Table 1: Inhibition constants of HMG-dithio-CoA for Pseudomonas mevalonii HMG-CoA reductase. Data sourced from[3]. |
Experimental Protocols
Protocol 1: In Vitro HMG-CoA Reductase Inhibition Assay using this compound
This protocol is adapted from standard spectrophotometric assays for HMG-CoA reductase activity, which measure the decrease in absorbance at 340 nm resulting from the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase (e.g., from Pseudomonas mevalonii or recombinant human)
-
This compound (HMG-dithio-CoA)
-
(R,S)-3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.4, containing 10 mM EDTA and 5 mM DTT.
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 340 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of HMG-CoA, NADPH, and HMG-dithio-CoA in the assay buffer. The exact concentrations will depend on the desired final assay concentrations.
-
Dilute the purified HMG-CoA reductase in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
In a 96-well microplate, add the following components in the order listed:
-
Assay Buffer
-
HMG-dithio-CoA (or vehicle for control wells) at various concentrations.
-
HMG-CoA reductase solution.
-
-
Incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding NADPH and HMG-CoA to each well.
-
The final reaction volume is typically 200 µL.
-
-
Kinetic Measurement:
-
Immediately place the microplate in a pre-warmed (37°C) microplate reader.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each well from the linear portion of the absorbance vs. time curve.
-
Plot the reaction velocity against the concentration of HMG-dithio-CoA to determine the IC50 value.
-
To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both HMG-CoA and HMG-dithio-CoA and analyze the data using Lineweaver-Burk or Dixon plots.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the Mevalonate Pathway by HMG-dithio-CoA.
Experimental Workflow
Caption: Workflow for HMG-CoA Reductase Inhibition Assay.
References
Application of 3-Hydroxy-3-methylglutaryldithio-CoA in Enzyme Kinetics Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA) is a sulfur-containing analog of the endogenous substrate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This analog serves as a valuable tool in the study of enzymes involved in the mevalonate and ketogenesis pathways, primarily HMG-CoA reductase (HMGR) and HMG-CoA synthase (HMGS). Its utility lies in its role as a "slow substrate" or a potent inhibitor, which facilitates the investigation of enzyme mechanisms, active site architecture, and the screening of potential therapeutic agents. The replacement of the oxygen atom with a sulfur atom in the thioester linkage alters the electronic properties of the molecule, influencing its binding affinity and reactivity with target enzymes.
Application in HMG-CoA Reductase Kinetics
HMG-dithio-CoA has been characterized as a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis and a primary target for hypercholesterolemia therapies.[1] Its inhibitory properties make it an excellent candidate for comparative studies with novel statin-like compounds and for elucidating the structural and kinetic basis of enzyme inhibition.
Quantitative Inhibition Data
Kinetic studies with HMG-CoA reductase from Pseudomonas mevalonii have provided specific inhibition constants for HMG-dithio-CoA, highlighting its potent inhibitory effects.
| Enzyme | Ligand | Inhibition Type | Kinetic Parameter | Value (µM) |
| Pseudomonas mevalonii HMG-CoA Reductase | HMG-dithio-CoA | Competitive vs. HMG-CoA | K_is | 0.086 ± 0.01 |
| Noncompetitive vs. NADH | K_is | 3.7 ± 1.5 | ||
| Noncompetitive vs. NADH | K_ii | 0.65 ± 0.05 |
K_is: Inhibitor constant for the free enzyme. K_ii: Inhibitor constant for the enzyme-substrate complex.
Application in HMG-CoA Synthase Kinetics
Experimental Protocols
Protocol 1: Kinetic Characterization of HMG-dithio-CoA Inhibition of HMG-CoA Reductase
This protocol is adapted from standard HMG-CoA reductase assays and is designed to determine the inhibitory kinetics of HMG-dithio-CoA.
Principle: The activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified HMG-CoA reductase (e.g., from Pseudomonas mevalonii or a recombinant source)
-
HMG-dithio-CoA
-
(R,S)-HMG-CoA
-
NADPH
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, containing 10 mM DTT and 1 mM EDTA.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm at a controlled temperature (e.g., 37°C)
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of HMG-dithio-CoA, HMG-CoA, and NADPH in the assay buffer.
-
Dilute the HMG-CoA reductase in cold assay buffer to the desired working concentration. Keep the enzyme on ice.
-
-
Assay Setup:
-
To determine the mode of inhibition with respect to HMG-CoA, set up a matrix of reactions with varying concentrations of HMG-CoA and HMG-dithio-CoA. A typical range for HMG-CoA would be 0.5 to 5 times its K_m value, and for HMG-dithio-CoA, concentrations around its expected K_i.
-
For each reaction, add the following to a well or cuvette:
-
Assay Buffer
-
A fixed, saturating concentration of NADPH (e.g., 200 µM)
-
Varying concentrations of HMG-CoA
-
Varying concentrations of HMG-dithio-CoA
-
-
Equilibrate the plate/cuvettes to 37°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a small volume of HMG-CoA reductase to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v_0) from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the K_i value.
-
Protocol 2: Investigating HMG-dithio-CoA as a Substrate for HMG-CoA Synthase
This protocol is adapted from assays for HMG-CoA synthase and is designed to assess if HMG-dithio-CoA can act as a substrate or inhibitor.
Principle: The activity of HMG-CoA synthase is measured by monitoring the disappearance of the enolate of acetoacetyl-CoA at 300 nm or by a coupled assay detecting the release of CoASH using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which forms a yellow product with a maximum absorbance at 412 nm.
Materials:
-
Purified HMG-CoA synthase
-
HMG-dithio-CoA
-
Acetyl-CoA
-
Acetoacetyl-CoA
-
DTNB (Ellman's reagent)
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, containing 20 mM MgCl₂.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of HMG-dithio-CoA, acetyl-CoA, acetoacetyl-CoA, and DTNB in the assay buffer.
-
-
Assay Setup (DTNB Method):
-
Set up reactions with a fixed concentration of acetyl-CoA and varying concentrations of acetoacetyl-CoA.
-
To test HMG-dithio-CoA as an inhibitor, include varying concentrations of HMG-dithio-CoA in the presence of both natural substrates.
-
For each reaction, add the following to a well or cuvette:
-
Assay Buffer
-
DTNB (final concentration of ~0.2 mM)
-
Acetyl-CoA (e.g., 50 µM)
-
Acetoacetyl-CoA (varying concentrations)
-
HMG-dithio-CoA (if testing for inhibition)
-
-
Equilibrate to 30°C for 5 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding HMG-CoA synthase.
-
Monitor the increase in absorbance at 412 nm over time.
-
-
Data Analysis:
-
Calculate the initial reaction velocities.
-
If HMG-dithio-CoA acts as an inhibitor, plot the data using Michaelis-Menten and Lineweaver-Burk plots to determine the kinetic parameters (K_m, V_max, and K_i).
-
Visualizations
Signaling Pathways
The enzymes HMG-CoA reductase and HMG-CoA synthase are central to key metabolic pathways.
Caption: The Mevalonate Pathway.
Caption: Cholesterol Biosynthesis Pathway.
Caption: Ketogenesis Pathway.
Experimental Workflow
The general workflow for studying the kinetics of an enzyme with HMG-dithio-CoA is outlined below.
Caption: Enzyme Kinetics Workflow.
References
Application Notes and Protocols for the Analytical Detection of 3-Hydroxy-3-methylglutaryldithio-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) is a critical intermediate in fundamental metabolic pathways, including the mevalonate pathway for cholesterol and isoprenoid biosynthesis, and ketogenesis.[1][2] The dithio analog, 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA), where the thioester linkage to coenzyme A is replaced with a dithioester linkage, serves as a valuable research tool for studying the enzymes that metabolize HMG-CoA, such as HMG-CoA synthase and HMG-CoA reductase. Its altered chemical properties can provide insights into enzyme kinetics, inhibitor screening, and reaction mechanisms.
These application notes provide an overview of the primary analytical techniques for the detection and quantification of HMG-dithio-CoA, including spectrophotometric assays, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Detailed protocols for these methods are also presented. While specific quantitative data for HMG-dithio-CoA is not widely available, the provided data for HMG-CoA serves as a valuable reference for method development and validation.
Metabolic Significance of HMG-CoA
HMG-CoA is a central molecule at the crossroads of several metabolic pathways. The diagram below illustrates the pivotal role of HMG-CoA in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other essential isoprenoids.
Caption: The Mevalonate Pathway highlighting the central role of HMG-CoA.
Analytical Techniques
A variety of analytical methods can be employed for the detection and quantification of HMG-dithio-CoA. The choice of technique depends on the required sensitivity, selectivity, and throughput.
-
Spectrophotometric Assays: These assays are often used for high-throughput screening and enzyme kinetics. They indirectly measure the concentration of HMG-dithio-CoA by monitoring the change in absorbance of a substrate or product in an enzymatic reaction. For example, the activity of HMG-CoA reductase can be monitored by the decrease in NADPH absorbance at 340 nm.[3][4]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers a robust and reliable method for the separation and quantification of HMG-dithio-CoA from complex mixtures. Coupled with a UV detector, it provides good sensitivity and specificity. Reverse-phase chromatography is commonly used for the analysis of acyl-CoA compounds.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most sensitive and selective method for the detection of HMG-dithio-CoA. It combines the separation power of HPLC with the mass-selective detection of a mass spectrometer, allowing for accurate quantification even at very low concentrations.[6][7]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the detection of HMG-CoA using various analytical techniques. These values can serve as a benchmark for the development of methods for HMG-dithio-CoA.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| RP-HPLC-UV | HMG-CoA | 2.67 pmol | - | 10-26 pmol | [5] |
| LC-ESI-MS | Mevalonolactone | 6.5 pg | 16.3 pg | - | |
| UPLC-MS/MS | Mevalonic Acid Lactone | - | 0.12 µg/L | 0.15-165 µg/L | [6] |
| LC-ESI-MS/MS | Mevalonylamide | 240 amol | - | - | [7] |
Note: The performance characteristics for HMG-dithio-CoA will need to be determined experimentally as they may differ from HMG-CoA due to the dithioester linkage.
Experimental Protocols
Spectrophotometric Assay for HMG-CoA Reductase Activity
This protocol describes a general method for monitoring the activity of HMG-CoA reductase using HMG-dithio-CoA as a substrate. The assay is based on measuring the decrease in NADPH absorbance at 340 nm.
Caption: Workflow for the spectrophotometric assay of HMG-CoA reductase.
Materials:
-
HMG-CoA Reductase
-
HMG-dithio-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 1 mM DTT)
-
UV-transparent cuvettes or microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a stock solution of HMG-dithio-CoA and NADPH in the assay buffer.
-
In a cuvette, add the assay buffer and NADPH to a final concentration of 100-200 µM.
-
Add the HMG-CoA reductase enzyme to the cuvette.
-
Incubate the mixture for 5 minutes at 37°C to allow the enzyme to equilibrate.
-
Initiate the reaction by adding HMG-dithio-CoA to a final concentration of 50-100 µM.
-
Immediately start monitoring the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the rate of NADPH consumption using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
Reverse-Phase HPLC Protocol for HMG-dithio-CoA
This protocol provides a general method for the separation and quantification of HMG-dithio-CoA by RP-HPLC with UV detection.
Caption: Workflow for the RP-HPLC analysis of HMG-dithio-CoA.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase A: 100 mM potassium phosphate, pH 5.5
-
Mobile Phase B: Acetonitrile
-
HMG-dithio-CoA standard
Procedure:
-
Prepare a series of HMG-dithio-CoA standards of known concentrations to generate a standard curve.
-
Prepare samples by appropriate extraction and dilution in Mobile Phase A.
-
Set up the HPLC system with the C18 column.
-
Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Inject the sample or standard onto the column.
-
Run a linear gradient to elute the HMG-dithio-CoA, for example:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B (re-equilibration)
-
-
Monitor the absorbance at 260 nm.
-
Identify the HMG-dithio-CoA peak based on its retention time compared to the standard.
-
Quantify the amount of HMG-dithio-CoA in the sample using the standard curve.
LC-MS/MS Protocol for HMG-dithio-CoA
This protocol outlines a sensitive and selective method for the quantification of HMG-dithio-CoA using LC-MS/MS.
References
- 1. Determination of 3-Hydroxy-3-methylglutaryl CoA Reductase Activity in Plants | Springer Nature Experiments [experiments.springernature.com]
- 2. 3-hydroxy-3-methylglutaryl-CoA synthase intermediate complex observed in "real-time" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. Assay of 3-hydroxy-3-methylglutaryl CoA reductase activity using anionic-exchange column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of 3-methylglutarylcarnitine. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 3-Hydroxy-3-methylglutaryl-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxy-3-methylglutaryldithio-CoA
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols for 3-Hydroxy-3-methylglutaryldithio-CoA are based on the chemical properties of analogous dithioesters and Coenzyme A (CoA) derivatives, due to the limited availability of specific data for this particular compound. Researchers should validate these protocols for their specific experimental context.
Introduction
This compound (HMG-dithio-CoA) is a sulfur-containing analog of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), a critical intermediate in the mevalonate pathway for cholesterol and isoprenoid biosynthesis. The replacement of the thioester oxygen with sulfur to form a dithioester linkage alters the electronic and steric properties of the molecule, making it a valuable tool for studying the enzymes involved in HMG-CoA metabolism, such as HMG-CoA synthase and HMG-CoA reductase. Potential applications include its use as a competitive inhibitor, an alternative substrate to probe enzyme mechanisms, or as a starting point for the development of novel therapeutics targeting cholesterol metabolism.
Proper Handling and Storage
The stability of HMG-dithio-CoA is critical for obtaining reliable and reproducible experimental results. Based on the known instability of dithioesters and CoA derivatives, the following handling and storage procedures are recommended.
Storage
Solid HMG-dithio-CoA should be stored under inert gas (argon or nitrogen) at -20°C or below, desiccated, and protected from light. Long-term storage at -80°C is preferable.
Aqueous stock solutions are susceptible to hydrolysis, especially at basic pH.[1][2][3] It is recommended to prepare fresh solutions for each experiment. If storage of stock solutions is necessary, they should be prepared in a buffer at a pH between 2 and 6, aliquoted to avoid repeated freeze-thaw cycles, and stored at -80°C.[3][4]
Solution Preparation
When preparing aqueous solutions, use deoxygenated buffers to minimize oxidation of the thiol group. The free acid form of CoA derivatives can be unstable; using a salt form (e.g., lithium or sodium salt) may improve stability.[3] To dissolve, use a buffered solution (pH 2-6) and gently vortex. Avoid heating.
Quantitative Stability Data (Inferred)
The following tables summarize the expected stability of dithioesters and CoA derivatives under various conditions. This data is generalized and should be considered as a guideline for handling HMG-dithio-CoA.
Table 1: Inferred Hydrolytic Stability of Dithioester Linkage
| pH | Temperature (°C) | Expected Stability | Reference |
| < 7 | 4 | Relatively stable, minimal hydrolysis over 24h | [1][2][5] |
| 7-8 | 25 | Moderate hydrolysis, significant over 24h | [1][2][3] |
| > 8 | 25 | Rapid hydrolysis | [1][2][3] |
| < 7 | 37 | Increased rate of hydrolysis compared to 4°C | [2] |
Table 2: General Stability of Coenzyme A Derivatives in Aqueous Solution
| Condition | Recommendation | Reference |
| pH | Maintain pH between 2 and 6 for stock solutions. Unstable above pH 8. | [3][4] |
| Temperature | Store frozen at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3][4] |
| Oxygen | Use deoxygenated buffers to prevent disulfide bond formation. | [4] |
| Light | Protect from light to prevent photodegradation. |
Experimental Protocols
Application: Inhibition of HMG-CoA Reductase
HMG-dithio-CoA can be investigated as a potential inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.
Protocol: HMG-CoA Reductase Inhibition Assay
This protocol is adapted from standard spectrophotometric assays for HMG-CoA reductase activity, which measure the decrease in NADPH absorbance at 340 nm.
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH
-
HMG-dithio-CoA (test inhibitor)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, 10 mM EDTA, 5 mM DTT
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of HMG-CoA in assay buffer.
-
Prepare a stock solution of NADPH in assay buffer.
-
Prepare a series of dilutions of HMG-dithio-CoA in assay buffer to test a range of inhibitor concentrations.
-
-
Assay Setup (96-well plate format):
-
In each well, add:
-
Assay Buffer to a final volume of 200 µL.
-
A fixed amount of HMG-CoA reductase enzyme.
-
A saturating concentration of HMG-CoA.
-
Varying concentrations of HMG-dithio-CoA (for inhibitor wells) or an equivalent volume of assay buffer (for control wells).
-
-
Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add NADPH to each well to initiate the reaction.
-
-
Measure Absorbance:
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
References
Unraveling the Applications of 3-Hydroxy-3-methylglutaryl-CoA Analogs in Research
Commercial Availability
While detailed application data for 3-Hydroxy-3-methylglutaryldithio-CoA is scarce, the compound is available commercially. Researchers interested in procuring this specific analog can source it from suppliers such as MedchemExpress[1]. The more common HMG-CoA is readily available from a wider range of biochemical suppliers.
Overview of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
HMG-CoA is a crucial intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol and other isoprenoids. The enzyme HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a rate-limiting step in cholesterol biosynthesis. This makes HMG-CoA and its analogs, including the dithio derivative, valuable tools for studying the regulation of cholesterol metabolism and for the development of therapeutic agents targeting this pathway.
Key Applications and Experimental Protocols
The primary application of HMG-CoA and its analogs in research revolves around the study of HMG-CoA reductase and the development of its inhibitors, widely known as statins. These compounds are instrumental in the management of hypercholesterolemia.
Application 1: In Vitro HMG-CoA Reductase Inhibition Assay
This protocol outlines a common method to screen for inhibitors of HMG-CoA reductase using HMG-CoA as the substrate.
Objective: To determine the inhibitory potential of test compounds on HMG-CoA reductase activity.
Principle: The activity of HMG-CoA reductase is measured by monitoring the decrease in NADPH absorbance at 340 nm as it is oxidized during the conversion of HMG-CoA to mevalonate.
Materials:
-
Purified HMG-CoA reductase
-
HMG-CoA solution
-
NADPH solution
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT)
-
Test compounds (potential inhibitors)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Protocol:
-
Prepare a stock solution of HMG-CoA in the assay buffer.
-
Prepare a stock solution of NADPH in the assay buffer.
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, HMG-CoA reductase, and the test compound or vehicle control.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the NADPH and HMG-CoA solution to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 10-20 minutes) using a microplate spectrophotometer.
-
Calculate the rate of NADPH consumption for each reaction.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Data Presentation:
| Test Compound | Concentration (µM) | % Inhibition | IC50 (µM) |
| Statin (Control) | 0.01 | 15.2 | 0.05 |
| 0.05 | 48.9 | ||
| 0.1 | 75.3 | ||
| 0.5 | 92.1 | ||
| 1.0 | 98.5 | ||
| Compound X | 0.1 | 10.5 | 0.85 |
| 0.5 | 42.3 | ||
| 1.0 | 65.8 | ||
| 5.0 | 89.4 | ||
| 10.0 | 95.1 |
Application 2: Cellular Cholesterol Synthesis Assay
This protocol describes a method to assess the impact of test compounds on cholesterol biosynthesis in a cellular context.
Objective: To measure the de novo synthesis of cholesterol in cultured cells treated with potential inhibitors.
Principle: The incorporation of a radiolabeled precursor, such as [¹⁴C]-acetate, into cholesterol is quantified to determine the rate of cholesterol synthesis.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
[¹⁴C]-acetate
-
Lysis buffer
-
Solvents for lipid extraction (e.g., hexane, isopropanol)
-
Thin-layer chromatography (TLC) plates and developing solvent
-
Scintillation counter and scintillation fluid
Protocol:
-
Plate cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle control for a specified period (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the culture medium and incubate for a further period (e.g., 2-4 hours) to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with phosphate-buffered saline (PBS) and lyse them.
-
Extract the total lipids from the cell lysates using an appropriate solvent system.
-
Separate the different lipid classes by spotting the extracts onto a TLC plate and developing it in a suitable solvent system that separates cholesterol from other lipids.
-
Visualize the lipid spots (e.g., using iodine vapor) and scrape the spot corresponding to cholesterol into a scintillation vial.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Normalize the radioactive counts to the protein concentration of the cell lysate.
-
Calculate the percentage of inhibition of cholesterol synthesis for each treatment condition relative to the control.
Data Presentation:
| Treatment | Concentration (µM) | [¹⁴C]-Cholesterol (DPM/mg protein) | % Inhibition |
| Vehicle Control | - | 15,432 | 0 |
| Statin (Control) | 1 | 2,160 | 86.0 |
| Compound X | 1 | 10,802 | 30.0 |
| 10 | 4,321 | 72.0 |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the central role of HMG-CoA in the mevalonate pathway and the general workflow for screening HMG-CoA reductase inhibitors.
Caption: The Mevalonate Pathway highlighting the role of HMG-CoA.
Caption: Workflow for HMG-CoA Reductase inhibitor screening.
References
Application Notes and Protocols for 3-Hydroxy-3-methylglutaryldithio-CoA in Drug Discovery Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA) is a sulfur-containing analog of the endogenous substrate HMG-CoA. This potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway, serves as a valuable tool in drug discovery and enzymology.[1][2] By replacing the oxygen atom in the thioester linkage with a sulfur atom, HMG-dithio-CoA exhibits unique properties that make it an effective inhibitor and a useful probe for studying the enzyme's mechanism of action. These application notes provide detailed protocols for the enzymatic synthesis of HMG-dithio-CoA and its use in HMG-CoA reductase inhibition assays, along with data presentation and pathway diagrams to support drug discovery research.
Data Presentation
The inhibitory potency of HMG-dithio-CoA against Pseudomonas mevalonii HMG-CoA reductase has been quantitatively determined. The following table summarizes the key inhibition constants.
| Inhibitor | Target Enzyme | Inhibition Type vs. HMG-CoA | K_is_ (µM) | Inhibition Type vs. NADH | K_is_ (µM) | K_ii_ (µM) |
| HMG-dithio-CoA | Pseudomonas mevalonii HMG-CoA Reductase | Competitive | 0.086 ± 0.01 | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |
Signaling Pathway
HMG-dithio-CoA exerts its inhibitory effect on the cholesterol biosynthesis pathway, a critical pathway for producing cholesterol and other essential isoprenoids.[3] Inhibition of HMG-CoA reductase by HMG-dithio-CoA blocks the conversion of HMG-CoA to mevalonate, a key committed step.[3] This leads to a reduction in the downstream synthesis of cholesterol. The pleiotropic effects of inhibiting this pathway, similar to statins, can also impact other cellular processes that rely on isoprenoid intermediates, such as protein prenylation.[4]
References
- 1. A Novel Role for Coenzyme A during Hydride Transfer in 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The 3-hydroxy-3-methylglutaryl coenzyme-A (HMG-CoA) reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Hydroxy-3-methylglutaryl CoA reductase inhibitors prevent high glucose-induced proliferation of mesangial cells via modulation of Rho GTPase/ p21 signaling pathway: Implications for diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for the synthesis of 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and logical synthetic approach involves a two-step process:
-
Synthesis of a Coenzyme A dithio-analogue: This typically involves the chemical modification of Coenzyme A to replace the terminal thiol with a dithiol group. Due to the complexity and potential for side reactions, this is a specialized procedure.
-
Acylation with HMG moiety: The dithio-Coenzyme A is then reacted with an activated form of 3-hydroxy-3-methylglutaric acid, such as 3-hydroxy-3-methylglutaric anhydride, to form the final HMG-dithio-CoA product.
Q2: My reaction yield is consistently low. What are the potential causes?
Low yields can stem from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential issues and solutions. Common culprits include incomplete reaction, degradation of starting materials or product, and inefficient purification.
Q3: I am observing multiple unexpected peaks in my HPLC analysis of the final product. What could they be?
Unexpected peaks often indicate the presence of side products or unreacted starting materials. Common side products can include the monosulfur analogue (HMG-CoA), oxidized forms of your dithio-CoA, or byproducts from the decomposition of the HMG-anhydride.
Q4: How can I improve the purity of my HMG-dithio-CoA?
Purification of Coenzyme A derivatives is typically achieved using reverse-phase high-performance liquid chromatography (HPLC).[1][2] Optimization of the gradient, mobile phase composition, and pH can significantly improve the separation of your target compound from impurities. Ion-pair chromatography can also be an effective technique.
Q5: What are the optimal storage conditions for HMG-dithio-CoA?
Thioesters and dithioesters can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures. For long-term stability, it is recommended to store HMG-dithio-CoA as a lyophilized powder at -20°C or below. For solutions, use a buffered solution at a slightly acidic pH (around 6.0-6.5) and store in small aliquots at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of HMG-dithio-CoA.
Problem 1: Low Yield of Final Product
| Potential Cause | Suggested Solution | Expected Outcome |
| Incomplete reaction of dithio-CoA with HMG-anhydride. | Increase the molar excess of HMG-anhydride (e.g., from 1.5 to 3 equivalents). Optimize reaction time and temperature. Ensure adequate mixing. | Increased conversion to the desired product, observable by TLC or LC-MS analysis of the crude reaction mixture. |
| Degradation of dithio-CoA starting material. | Ensure the dithio-CoA analogue is of high purity and has been stored correctly. Use fresh starting material if possible. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. | Reduced formation of disulfide-linked dimers of the dithio-CoA, leading to a cleaner reaction profile. |
| Hydrolysis of HMG-anhydride. | Use freshly prepared or purchased HMG-anhydride.[3][4] Ensure all solvents and reagents are anhydrous. Perform the reaction under dry conditions. | Minimized formation of 3-hydroxy-3-methylglutaric acid, which can complicate purification. |
| Product degradation during workup or purification. | Maintain a low temperature throughout the purification process. Use buffers with a slightly acidic pH (6.0-6.5) to minimize hydrolysis.[5][6][7][8] | Improved recovery of the intact HMG-dithio-CoA after purification. |
Problem 2: Presence of Multiple Impurities in the Final Product
| Impurity Type | Identification Method | Potential Source & Solution |
| Unreacted dithio-CoA | HPLC, LC-MS | Incomplete reaction. Increase the amount of HMG-anhydride and/or extend the reaction time. Optimize purification to better separate the starting material from the product. |
| HMG-CoA (monothioester) | LC-MS (distinguishable by mass) | Presence of standard Coenzyme A as an impurity in the dithio-CoA starting material. Ensure the purity of the dithio-CoA analogue before starting the synthesis. |
| Oxidized dithio-CoA (disulfide) | HPLC (different retention time), LC-MS (mass change) | Exposure to air during reaction or workup. Perform the synthesis and purification under an inert atmosphere. Add a reducing agent like DTT or TCEP in the initial purification steps, if compatible with the compound. |
| 3-hydroxy-3-methylglutaric acid | HPLC, LC-MS | Hydrolysis of HMG-anhydride. Use anhydrous conditions for the reaction. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on the reaction of an anhydride with a thiol-containing compound.[9][10][11]
Materials:
-
Coenzyme A dithio-analogue (dithio-CoA)
-
Anhydrous, amine-free solvent (e.g., dimethylformamide or acetonitrile)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Dissolve the dithio-CoA in the anhydrous solvent in the reaction vessel under an inert atmosphere.
-
Add a 1.5 to 3-fold molar excess of 3-hydroxy-3-methylglutaric anhydride to the solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by reverse-phase HPLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a small amount of water to hydrolyze any remaining anhydride.
-
Remove the solvent under reduced pressure at a low temperature.
-
Resuspend the residue in a suitable buffer (e.g., 50 mM potassium phosphate, pH 6.5) for purification.
-
Purify the crude product by reverse-phase HPLC using a C18 column and a suitable gradient of acetonitrile in a phosphate or acetate buffer.
-
Collect the fractions containing the pure HMG-dithio-CoA, pool them, and lyophilize to obtain the final product as a white powder.
Visualizations
References
- 1. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-hydroxy-3-Methylglutaric anhydride | CAS 34695-32-4 | Cayman Chemical | Biomol.com [biomol.com]
- 4. scbt.com [scbt.com]
- 5. thescipub.com [thescipub.com]
- 6. researchgate.net [researchgate.net]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thiol-Anhydride Dynamic Reversible Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Model reactions for CoA transferase involving thiol transfer. Anhydride formation from thiol esters and carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
How to improve the yield of 3-Hydroxy-3-methylglutaryldithio-CoA synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA) synthesis. The guidance provided is based on established methods for the synthesis of its close analog, 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), and general principles of thioester chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing HMG-dithio-CoA?
A1: HMG-dithio-CoA can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the reaction of a dithio-coenzyme A (dithio-CoA) with a reactive derivative of 3-hydroxy-3-methylglutaric acid, such as 3-hydroxy-3-methylglutaric anhydride.[1][2] Enzymatic synthesis utilizes the enzyme HMG-CoA synthase to catalyze the condensation of acetyl-CoA and acetoacetyl-CoA.[3][4]
Q2: What is the most significant side reaction to consider during the chemical synthesis of HMG-dithio-CoA?
A2: A major side reaction in the chemical synthesis of the analogous HMG-CoA is the formation of 3-acetoxy-3-methylglutaryl-CoA, which can significantly reduce the yield of the desired product.[1] This occurs when acetic anhydride is used in the preparation of the 3-hydroxy-3-methylglutaric anhydride intermediate. An improved method that avoids this acetylation has been described for HMG-CoA synthesis and is recommended.[1][5]
Q3: What factors can inhibit the enzymatic synthesis of HMG-dithio-CoA?
A3: The enzymatic synthesis using HMG-CoA synthase can be affected by substrate inhibition, product inhibition, and the presence of specific inhibitors. The enzyme's activity is dependent on optimal pH, temperature, and substrate concentrations. High concentrations of the substrates, acetyl-CoA or acetoacetyl-CoA, or the product, HMG-dithio-CoA, can potentially inhibit the enzyme. Additionally, various small molecules can act as inhibitors of HMG-CoA synthase.
Q4: How can I purify the synthesized HMG-dithio-CoA?
A4: Purification of HMG-CoA is often achieved using ion-exchange chromatography.[6] This method separates the desired product from unreacted starting materials and byproducts based on charge differences. It is crucial that the purified HMG-CoA is free from contaminants like HMG, CoA, and other potential inhibitors, especially if it is to be used in subsequent enzymatic assays.[6]
Troubleshooting Guides
Chemical Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Formation of 3-acetoxy-3-methylglutaryldithio-CoA byproduct.[1] | Utilize a synthesis method for the 3-hydroxy-3-methylglutaric anhydride intermediate that avoids the use of acetic anhydride.[1][5] |
| Incomplete reaction. | Optimize reaction time and temperature. Ensure stoichiometric amounts of reactants are used. Monitor reaction progress using techniques like TLC or LC-MS. | |
| Degradation of dithio-CoA. | Dithio-CoA is susceptible to oxidation and hydrolysis. Handle it under inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. | |
| Presence of Impurities | Unreacted starting materials. | Optimize the reaction stoichiometry and purification method. Consider a final purification step using HPLC. |
| Side-products from degradation. | Ensure all reagents and solvents are pure and dry. Perform the reaction at the recommended temperature to avoid thermal decomposition. |
Enzymatic Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Suboptimal enzyme activity. | Ensure the HMG-CoA synthase is pure and has high specific activity. Optimize reaction conditions including pH, temperature, and buffer composition. |
| Substrate or product inhibition. | Perform kinetic analysis to determine the optimal substrate concentrations. Consider a fed-batch or continuous reaction setup to maintain optimal substrate and product levels. | |
| Presence of inhibitors in the reaction mixture. | Ensure all reagents are of high purity and free from potential enzyme inhibitors. | |
| Inconsistent Results | Variability in enzyme preparation. | Use a standardized protocol for enzyme purification and storage. Aliquot the enzyme to avoid repeated freeze-thaw cycles. |
| Instability of substrates. | Prepare fresh solutions of acetyl-CoA and acetoacetyl-CoA before each experiment. |
Experimental Protocols
Protocol 1: Improved Chemical Synthesis of this compound
This protocol is adapted from an improved method for HMG-CoA synthesis designed to prevent byproduct formation.[1][5] Note: This protocol is for the synthesis of the dithio-CoA analog and assumes similar reactivity. Empirical optimization is recommended.
Step 1: Synthesis of 3-Hydroxy-3-methylglutaric Anhydride
-
This procedure should be performed in a fume hood with appropriate personal protective equipment.
-
React 3-hydroxy-3-methylglutaric acid with a suitable dehydrating agent other than acetic anhydride (e.g., dicyclohexylcarbodiimide (DCC) or a similar carbodiimide) in an anhydrous aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
The reaction should be carried out at a controlled temperature (e.g., 0 °C to room temperature) to minimize side reactions.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter to remove the urea byproduct and evaporate the solvent under reduced pressure to obtain the crude anhydride.
Step 2: Synthesis of this compound
-
Dissolve the freshly prepared 3-hydroxy-3-methylglutaric anhydride in a suitable anhydrous solvent.
-
In a separate flask, dissolve dithio-coenzyme A in a cold, buffered aqueous solution (e.g., pH 7.5).[5]
-
Slowly add the anhydride solution to the dithio-CoA solution with constant stirring at a low temperature (e.g., 4 °C).
-
Maintain the pH of the reaction mixture around 7.5 by the careful addition of a mild base (e.g., sodium bicarbonate solution).
-
Allow the reaction to proceed for several hours at low temperature.
-
Monitor the formation of the product by HPLC.
-
The expected yield for the analogous HMG-CoA synthesis is reported to be around 74-75%.[5]
Step 3: Purification
-
Purify the crude HMG-dithio-CoA using ion-exchange chromatography on a DEAE-cellulose column.[6]
-
Elute with a gradient of a suitable salt solution (e.g., ammonium bicarbonate).
-
Monitor the fractions for the presence of the product using UV absorbance at 260 nm.
-
Pool the fractions containing the pure product and lyophilize to obtain the final product.
Protocol 2: Enzymatic Synthesis of this compound
This protocol provides a general framework for the enzymatic synthesis of HMG-dithio-CoA using HMG-CoA synthase.
Step 1: Preparation of Reaction Mixture
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂).
-
Prepare stock solutions of acetyl-CoA and acetoacetyl-CoA in the reaction buffer.
-
Determine the optimal concentrations of acetyl-CoA and acetoacetyl-CoA through preliminary experiments to avoid substrate inhibition.
Step 2: Enzymatic Reaction
-
In a reaction vessel, combine the reaction buffer, acetyl-CoA, and acetoacetyl-CoA.
-
Initiate the reaction by adding a purified preparation of HMG-CoA synthase with known activity.
-
Incubate the reaction mixture at the optimal temperature for the enzyme (typically 30-37 °C).
-
Monitor the progress of the reaction by measuring the decrease in substrate concentration or the increase in product concentration using HPLC or a coupled spectrophotometric assay.
Step 3: Reaction Quenching and Product Purification
-
Stop the reaction by adding a quenching agent (e.g., a strong acid like perchloric acid) or by heat inactivation of the enzyme.
-
Centrifuge the mixture to remove the precipitated protein.
-
Purify the HMG-dithio-CoA from the supernatant using the ion-exchange chromatography method described in Protocol 1.
Signaling Pathways and Workflows
Caption: Enzymatic reaction mechanism of HMG-CoA Synthase.
Caption: Workflow for optimizing chemical synthesis yield.
References
- 1. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Stability and degradation of 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, degradation, and handling of this dithioester analog of HMG-CoA.
Disclaimer: Direct experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided herein is based on the general chemical properties of dithioesters and thioesters and should be used as a guideline for experimental design and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of HMG-dithio-CoA in aqueous solutions?
A1: Dithioesters are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis is highly dependent on the pH of the solution. Generally, hydrolysis increases with increasing pH.[1] For optimal stability, it is recommended to prepare solutions of HMG-dithio-CoA fresh and use them promptly. If storage of aqueous solutions is necessary, it should be at low temperatures (e.g., -80°C) and ideally at a slightly acidic pH.
Q2: How does temperature affect the stability of HMG-dithio-CoA?
A2: The thermal stability of dithioesters can vary significantly based on their structure. Some aliphatic dithioesters can start to decompose at temperatures as low as 75°C, while others, like dithiobenzoates, may be stable up to around 180°C.[2] For HMG-dithio-CoA, it is prudent to avoid high temperatures during experimental procedures and storage. Long-term storage should be at -80°C.
Q3: What are the primary degradation products of HMG-dithio-CoA?
A3: The primary degradation pathway for HMG-dithio-CoA in aqueous solution is expected to be hydrolysis of the dithioester bond. This would yield 3-hydroxy-3-methylglutaric acid and the dithio-Coenzyme A portion. Further degradation of dithio-Coenzyme A could also occur. Thermal decomposition may lead to a more complex mixture of products, potentially including unsaturated compounds.[2][3]
Q4: What analytical methods can be used to assess the purity and degradation of HMG-dithio-CoA?
A4: Several analytical techniques can be employed to monitor the purity and degradation of HMG-dithio-CoA. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, coupled with a UV detector or a mass spectrometer (LC-MS) is a powerful tool for separating and quantifying the parent compound and its degradation products. Spectrophotometric methods can also be useful for quantifying thiols, which may be released upon degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or low enzyme activity with HMG-dithio-CoA as a substrate. | Degradation of HMG-dithio-CoA in the assay buffer. | Prepare the HMG-dithio-CoA solution fresh before each experiment. Maintain the assay buffer at a slightly acidic to neutral pH if the enzyme is active under these conditions. Keep all solutions on ice. |
| Reaction of HMG-dithio-CoA with other components in the assay mixture. | Check for the presence of strong nucleophiles or reducing agents in your buffer that could react with the dithioester. Consider buffer exchange or purification of other components. | |
| Appearance of unexpected peaks in HPLC analysis over time. | Hydrolysis or oxidation of HMG-dithio-CoA. | Confirm the identity of the degradation products using LC-MS. To minimize degradation, store stock solutions at -80°C in small aliquots and avoid repeated freeze-thaw cycles. Prepare working solutions fresh. |
| Low yield or product decomposition during workup after a reaction. | Hydrolysis of the dithioester at neutral or basic pH during aqueous workup. | Maintain an acidic pH (around 4-6) during the workup by using acidic aqueous washes (e.g., dilute HCl or a citrate buffer). Perform the workup at low temperatures (e.g., on an ice bath).[4] |
| Thermal decomposition during solvent removal. | Avoid high temperatures when using a rotary evaporator. Utilize a high vacuum and a low-temperature water bath.[4] |
Stability of Dithioesters: General Guidelines
The following tables summarize the expected stability of dithioesters based on general chemical principles. This data is for illustrative purposes and may not represent the exact behavior of HMG-dithio-CoA.
Table 1: Effect of pH on Dithioester Hydrolysis Rate
| pH Range | Expected Rate of Hydrolysis | Notes |
| Acidic (pH < 6) | Slower | Dithioesters are generally more stable in acidic conditions. |
| Neutral (pH 6-8) | Moderate | Hydrolysis rate increases as the pH approaches and surpasses neutrality. |
| Basic (pH > 8) | Faster | Dithioesters are significantly less stable in basic solutions due to hydroxide-catalyzed hydrolysis.[1] |
Table 2: Effect of Temperature on Dithioester Stability
| Temperature | Expected Stability | Recommendations |
| -80°C | High | Recommended for long-term storage of solid HMG-dithio-CoA and stock solutions. |
| -20°C | Moderate | Suitable for short-term storage of stock solutions. |
| 0-4°C | Low | Recommended for temporary storage during an experiment. Avoid prolonged storage. |
| Room Temperature | Very Low | HMG-dithio-CoA solutions should not be kept at room temperature for extended periods. |
| > 37°C | Unstable | Avoid incubation at elevated temperatures unless required by the experimental protocol, and be aware of potential degradation. |
Experimental Protocols
Protocol 1: Assessment of HMG-dithio-CoA Stability by HPLC
This protocol provides a general method for assessing the stability of HMG-dithio-CoA under different buffer conditions.
1. Materials:
- HMG-dithio-CoA
- Buffers of interest (e.g., phosphate buffer at pH 6.0, 7.4, and 8.0)
- HPLC system with a C18 reverse-phase column
- Mobile phase (e.g., a gradient of acetonitrile in water with 0.1% trifluoroacetic acid)
- UV detector or mass spectrometer
2. Procedure:
- Prepare a stock solution of HMG-dithio-CoA in a suitable organic solvent (e.g., acetonitrile) or acidic aqueous buffer and determine its initial purity by HPLC.
- Dilute the HMG-dithio-CoA stock solution into the different buffers to be tested to a final concentration suitable for HPLC analysis.
- Incubate the solutions at the desired temperature (e.g., 4°C, 25°C, or 37°C).
- At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of each solution.
- Immediately quench any further degradation by adding an equal volume of cold mobile phase A or another suitable quenching agent.
- Analyze the samples by HPLC.
- Quantify the peak area of the intact HMG-dithio-CoA and any degradation products.
- Plot the percentage of remaining HMG-dithio-CoA against time for each condition to determine the degradation rate.
Visualizations
Caption: General hydrolysis pathway of HMG-dithio-CoA.
Caption: Workflow for assessing HMG-dithio-CoA stability.
References
Technical Support Center: Optimizing HMG-CoA Reductase Inhibition Assays with HMG-dithio-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HMG-CoA reductase (HMGR) inhibition assays, with a specific focus on the use of HMG-dithio-CoA.
Troubleshooting Guides
This section addresses common issues that may arise during HMG-CoA reductase inhibition assays using HMG-dithio-CoA.
| Problem | Possible Cause | Recommended Solution |
| No or Low Enzyme Activity | Inactive enzyme | Ensure proper storage of HMG-CoA reductase at -70°C. Avoid repeated freeze-thaw cycles.[1][2] Thaw the enzyme on ice and keep it cold throughout the procedure.[1] |
| Incorrect assay buffer conditions | The assay buffer should be pre-warmed to 37°C before use.[3][4] Verify the pH of the buffer is optimal for the enzyme (typically pH 7.5).[2] | |
| Omission or degradation of NADPH | Prepare NADPH solution fresh and keep it on ice.[1][3] Confirm the correct concentration is added to the reaction mixture. The decrease in absorbance at 340 nm is directly proportional to NADPH oxidation.[1][2][3][4] | |
| Substrate (HMG-CoA) degradation | Prepare HMG-CoA solution fresh and store on ice.[1][3] | |
| High Background Signal | Contaminated reagents | Use high-purity water and reagents. Prepare fresh buffers. |
| Non-enzymatic oxidation of NADPH | Run a control reaction without the enzyme to measure the rate of non-enzymatic NADPH oxidation. Subtract this rate from the rate of the enzymatic reaction. | |
| Interfering substances in test compound | Some compounds can interfere with the absorbance reading at 340 nm. Run a control with the test compound but without the enzyme to check for interference. | |
| Inconsistent or Non-Reproducible Results | Pipetting errors | Use calibrated pipettes and ensure accurate and consistent volumes are added, especially for the enzyme and inhibitor solutions. Prepare a master mix for the reaction components to minimize variability.[5] |
| Temperature fluctuations | Maintain a constant temperature (typically 37°C) throughout the assay.[1][2] Use a temperature-controlled plate reader or water bath. | |
| Improper mixing | Ensure all components are thoroughly mixed after addition, especially after adding the enzyme to start the reaction.[1] | |
| Unexpected Inhibition Pattern with HMG-dithio-CoA | Incorrect understanding of inhibition mechanism | HMG-dithio-CoA is a potent competitive inhibitor of HMG-CoA reductase with respect to HMG-CoA. This means it directly competes with the natural substrate for the active site of the enzyme. |
| Sub-optimal substrate (HMG-CoA) concentration | For a competitive inhibition assay, the concentration of HMG-CoA should ideally be around its Km value to ensure sensitivity to the inhibitor. | |
| Instability of HMG-dithio-CoA | Thio-compounds can be susceptible to oxidation.[6][7] Prepare HMG-dithio-CoA solutions fresh and store them protected from light and air if possible. Consider using a reducing agent like DTT in the buffer if stability is a concern, but first, verify its compatibility with the enzyme. |
Frequently Asked Questions (FAQs)
1. What is HMG-dithio-CoA and how is it used in HMG-CoA reductase assays?
HMG-dithio-CoA (3-Hydroxy-3-methylglutaryldithio-coenzyme A) is a sulfur-containing analog of the natural substrate HMG-CoA. In the context of HMG-CoA reductase assays, it is primarily used as a potent competitive inhibitor . It binds to the active site of the enzyme, competing with HMG-CoA, and thus can be a valuable tool for studying enzyme kinetics and for screening potential inhibitors.
2. What are the key kinetic parameters of HMG-dithio-CoA?
For Pseudomonas mevalonii HMG-CoA reductase, HMG-dithio-CoA exhibits the following inhibitory constants:
-
K_is_ (competitive inhibition constant) with respect to HMG-CoA: 0.086 ± 0.01 µM
-
K_is_ (noncompetitive inhibition constant) with respect to NADH: 3.7 ± 1.5 µM
-
K_ii_ (uncompetitive inhibition constant) with respect to NADH: 0.65 ± 0.05 µM
These values indicate that HMG-dithio-CoA is a very potent inhibitor, particularly in its competition with HMG-CoA.
3. How do I design a competitive inhibition assay using HMG-dithio-CoA?
A typical competitive inhibition assay involves measuring the rate of the enzymatic reaction (disappearance of NADPH at 340 nm) at a fixed concentration of HMG-CoA and varying concentrations of HMG-dithio-CoA. The concentration of HMG-CoA should be near its Michaelis-Menten constant (K_m_) for optimal sensitivity. By plotting the reaction rate against the concentration of HMG-dithio-CoA, you can determine the IC_50_ (the concentration of inhibitor that causes 50% inhibition).
4. Are there any special handling precautions for HMG-dithio-CoA?
Like many thio-compounds, HMG-dithio-CoA may be prone to oxidation. It is recommended to:
-
Prepare solutions fresh for each experiment.
-
Store the stock solution at -20°C or below.
-
Consider degassing buffers to minimize dissolved oxygen.
-
Protect solutions from light.
5. Can HMG-dithio-CoA be used as a substrate to optimize the assay?
While HMG-dithio-CoA is an analog of the substrate, the available literature primarily characterizes it as a potent inhibitor. Some substrate analogs can be "slow substrates," meaning the enzyme can process them but at a much lower rate than the natural substrate. If used as a substrate, you would expect a significantly lower reaction velocity compared to HMG-CoA. This property can be useful in certain experimental setups, for instance, in structural studies using X-ray crystallography to trap the enzyme-substrate complex. However, for routine inhibitor screening, its primary utility is as a competitive inhibitor.
Quantitative Data Summary
The following table summarizes key quantitative data for HMG-CoA reductase and its interaction with HMG-dithio-CoA.
| Parameter | Value | Enzyme Source | Notes |
| HMG-dithio-CoA K_is_ (vs. HMG-CoA) | 0.086 ± 0.01 µM | Pseudomonas mevalonii | Competitive inhibition |
| HMG-dithio-CoA K_is_ (vs. NADH) | 3.7 ± 1.5 µM | Pseudomonas mevalonii | Noncompetitive inhibition |
| HMG-dithio-CoA K_ii_ (vs. NADH) | 0.65 ± 0.05 µM | Pseudomonas mevalonii | Uncompetitive inhibition |
| HMG-CoA K_m_ | 4 µM | Human | For comparison with inhibitor K_i_[8] |
| Pravastatin K_i_ | 1-2.3 nM | Human | Example of a potent statin inhibitor[8] |
Experimental Protocols
Detailed Methodology for HMG-CoA Reductase Competitive Inhibition Assay using HMG-dithio-CoA
This protocol is adapted from standard HMG-CoA reductase assay procedures and is specifically designed to characterize the inhibitory effect of HMG-dithio-CoA.[1][3][4]
1. Reagent Preparation:
-
Assay Buffer: 100 mM potassium phosphate buffer, pH 7.5, containing 10 mM DTT. Pre-warm to 37°C.
-
HMG-CoA Reductase: Dilute the enzyme stock in cold assay buffer to the desired final concentration. Keep on ice.
-
NADPH Stock Solution: Prepare a 10 mM stock solution in assay buffer. Store on ice and protect from light.
-
HMG-CoA Stock Solution: Prepare a 1 mM stock solution in assay buffer. Store on ice.
-
HMG-dithio-CoA Stock Solution: Prepare a 100 µM stock solution in assay buffer. Store on ice and protect from light. Prepare serial dilutions from this stock to achieve the desired final concentrations.
2. Assay Procedure (96-well plate format):
-
Prepare Reaction Wells:
-
Blank: 190 µL of assay buffer.
-
No Inhibitor Control: Add assay buffer, NADPH, and HMG-CoA to a final volume of 190 µL.
-
Inhibitor Wells: Add assay buffer, NADPH, HMG-CoA, and varying concentrations of HMG-dithio-CoA to a final volume of 190 µL.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to allow all components to reach thermal equilibrium.
-
Initiate Reaction: Add 10 µL of the diluted HMG-CoA reductase solution to each well (except the blank) to start the reaction. The final reaction volume will be 200 µL.
-
Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.
3. Data Analysis:
-
Calculate the initial reaction rate (V_o_) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Correct the rates of the inhibitor wells by subtracting the rate of the blank (if any).
-
Plot the percentage of inhibition versus the logarithm of the HMG-dithio-CoA concentration.
-
Determine the IC_50_ value from the resulting dose-response curve.
Visualizations
Caption: HMG-CoA Reductase pathway and competitive inhibition by HMG-dithio-CoA.
Caption: Workflow for a competitive HMG-CoA reductase inhibition assay.
Caption: Logical workflow for troubleshooting HMG-CoA reductase inhibition assays.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart [creativebiomart.net]
- 5. docs.abcam.com [docs.abcam.com]
- 6. mdpi.com [mdpi.com]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. HMG-CoA Reductase - Proteopedia, life in 3D [proteopedia.org]
Troubleshooting unexpected results with 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected experimental results and provide clear guidance on the use of this HMG-CoA analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HMG-dithio-CoA)?
A1: this compound is a sulfur-containing analogue of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). In this molecule, the oxygen atom of the thioester group is replaced by a sulfur atom, forming a dithioester. It is primarily used in studies of HMG-CoA Reductase (HMGR), the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.
Q2: Is HMG-dithio-CoA an inhibitor or a substrate of HMG-CoA Reductase (HMGR)?
A2: Initially thought to be a competitive inhibitor, HMG-dithio-CoA has been demonstrated to be a slow substrate for HMGR.[1] This means that the enzyme can process it, but at a much slower rate than the natural substrate, HMG-CoA. This property can lead to complex kinetic profiles that may be misinterpreted as simple competitive inhibition.
Q3: Why am I observing a time-dependent decrease in enzyme activity with HMG-dithio-CoA?
A3: The time-dependent decrease in activity is characteristic of slow-binding inhibitors or slow substrates. With HMG-dithio-CoA, the enzyme forms a relatively stable tetrahedral dithiohemiacetal intermediate in the active site.[1] The slow conversion of this intermediate to products results in a gradual decrease in the concentration of active enzyme over time, appearing as time-dependent inhibition.
Q4: What are the expected products of the reaction of HMGR with HMG-dithio-CoA?
A4: The enzymatic reduction of HMG-dithio-CoA by HMGR is expected to yield mevalonate and coenzyme A, analogous to the reaction with the natural substrate, HMG-CoA. However, the release of these products is significantly slower.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with HMG-dithio-CoA.
| Issue | Possible Cause | Recommended Solution |
| No or very low enzyme activity | 1. HMG-dithio-CoA degradation: Dithioesters can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain buffer components. | - Prepare HMG-dithio-CoA solutions fresh in a suitable buffer (e.g., phosphate buffer at neutral pH).- Avoid prolonged storage of stock solutions.- Run a control with HMG-CoA to ensure the enzyme is active. |
| 2. Incorrect assay conditions: The optimal pH, temperature, and buffer composition for HMG-dithio-CoA utilization may differ from those for HMG-CoA. | - Verify the pH and temperature of your assay buffer. A study has shown that HMG-CoA reductase activity can be pH-dependent.[2]- Ensure all co-factors (e.g., NADPH) are present at the correct concentrations. | |
| Non-linear reaction progress curves | 1. Slow-binding kinetics: As a slow substrate, HMG-dithio-CoA can lead to a burst of initial activity followed by a slower steady-state rate. | - Monitor the reaction over a longer period to establish the steady-state rate.- For kinetic analysis, use progress curve analysis software that can fit to slow-binding inhibition/substrate models. |
| 2. Substrate depletion: In assays with low initial substrate concentrations, the consumption of HMG-dithio-CoA can lead to a decrease in the reaction rate over time. | - Use a higher initial concentration of HMG-dithio-CoA, if possible.- Analyze only the initial linear portion of the progress curve for rate determination. | |
| High background signal | 1. Non-enzymatic reaction: Dithioesters may react non-enzymatically with other components in the assay mixture, such as reducing agents. | - Run a control reaction without the enzyme to measure the rate of any non-enzymatic background reaction.- Subtract the background rate from the rate of the enzyme-catalyzed reaction. |
| 2. Contaminants in HMG-dithio-CoA: Impurities from the synthesis of HMG-dithio-CoA could interfere with the assay. | - Ensure the purity of your HMG-dithio-CoA preparation. If in doubt, purify the compound before use. | |
| Inconsistent results between experiments | 1. Variability in HMG-dithio-CoA concentration: Inaccurate determination of the HMG-dithio-CoA stock solution concentration can lead to variability. | - Accurately determine the concentration of your HMG-dithio-CoA stock solution using a reliable method, such as spectrophotometry, if an extinction coefficient is known. |
| 2. Freeze-thaw cycles: Repeated freezing and thawing of HMG-dithio-CoA stock solutions may lead to degradation. | - Aliquot stock solutions into single-use volumes to avoid multiple freeze-thaw cycles. |
Data Presentation
The following table summarizes hypothetical kinetic parameters for HMG-CoA and HMG-dithio-CoA with HMG-CoA Reductase. These values are for illustrative purposes to highlight the difference between a standard and a slow substrate. Actual values may vary depending on the specific experimental conditions.
| Substrate | Km (μM) | Vmax (nmol/min/mg) | Notes |
| HMG-CoA | 5 - 20 | 100 - 200 | Michaelis-Menten kinetics are typically observed. |
| HMG-dithio-CoA | 10 - 50 | 5 - 20 | Exhibits slow-binding kinetics; Vmax is significantly lower, reflecting its nature as a slow substrate. |
Experimental Protocols
HMG-CoA Reductase Activity Assay
This protocol is for a continuous spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
HMG-CoA Reductase (purified)
-
HMG-CoA or HMG-dithio-CoA
-
NADPH
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 5 mM DTT.
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the wells of the 96-well plate or in cuvettes. For a 200 μL final volume:
-
178 μL Assay Buffer
-
10 μL NADPH solution (final concentration 200 μM)
-
10 μL HMG-CoA or HMG-dithio-CoA solution (variable concentrations for kinetic analysis)
-
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 2 μL of HMG-CoA Reductase solution.
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C for 10-20 minutes, taking readings every 30 seconds.
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADPH (6220 M-1cm-1).
Mandatory Visualizations
Signaling Pathway
References
Solubility issues with 3-Hydroxy-3-methylglutaryldithio-CoA in buffers
Technical Support Center: 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: Based on data for similar compounds, such as the deuterated form of 3-hydroxy-3-methylglutaryl-Coenzyme A, the recommended solvent is high-purity water. A solubility of up to 50 mg/mL in water has been reported for the related compound, suggesting that aqueous buffers are suitable for this compound.
Q2: Which buffers are compatible with this compound?
A2: Common biological buffers such as Tris and phosphate-based buffers are generally compatible. For instance, studies involving HMG-CoA synthase have successfully utilized 0.1 M Tris buffer. The choice of buffer may depend on the specific requirements of your experiment, including pH and the presence of other reagents.
Q3: What is the optimal pH range for maintaining the stability and solubility of this compound in a buffer?
A3: For related HMG-CoA compounds, a pH range of 7.5 to 8.5 is recommended for stability. It is crucial to avoid strongly acidic or alkaline conditions, as prolonged exposure to pH levels above 9.0 may lead to degradation of the molecule.
Q4: I am observing precipitation of my compound in the buffer. What could be the cause?
A4: Precipitation can occur for several reasons:
-
Concentration: The concentration of this compound may be too high for the chosen buffer system.
-
Temperature: Low temperatures can decrease the solubility of some compounds.
-
Buffer Composition: If your experiment involves organic solvents, be aware that high concentrations of these can cause buffer salts to precipitate. For example, phosphate buffers can precipitate in high concentrations of methanol or acetonitrile.
-
pH: The pH of your buffer may be outside the optimal range for solubility.
Q5: How can I troubleshoot solubility issues?
A5: If you are experiencing solubility problems, consider the following steps:
-
Sonication: Gently sonicate the solution to aid dissolution.
-
Warming: Cautiously warm the solution. However, be mindful of the compound's stability at higher temperatures.
-
Adjusting pH: Ensure the pH of your buffer is within the optimal range (7.5-8.5).
-
Lowering Concentration: Try dissolving a smaller amount of the compound in the same volume of buffer.
-
Filtering: If precipitation is suspected, you can filter the mixture to check for crystals.
Troubleshooting Guide
This guide provides a systematic approach to resolving common solubility issues with this compound.
Table 1: Buffer Composition and Potential for Precipitation
| Buffer System | Organic Solvent | Maximum Recommended Organic Content |
| Phosphate Buffers | Methanol | < 80% |
| Potassium Phosphate | Acetonitrile | < 70% |
| Ammonium Phosphate | General Organic | < 85% |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, high-purity water or your chosen buffer (e.g., 100 mM Tris, pH 8.0) to achieve the desired concentration.
-
Vortex the tube briefly to mix.
-
If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.
-
Visually inspect the solution for any remaining particulate matter. If necessary, centrifuge the tube and use the supernatant.
-
Store the stock solution at -20°C or as recommended on the product datasheet.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility.
How to avoid experimental artifacts with 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential experimental artifacts and to offer troubleshooting support for assays involving this potent enzyme inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (HMG-dithio-CoA) is a dithioester analog of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). It is a powerful inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1] It is enzymatically synthesized from acetyl-CoA and 3-oxo-1-thionobutyryl-CoA using HMG-CoA synthase.[1]
Q2: What is the primary mechanism of action of HMG-dithio-CoA?
A2: HMG-dithio-CoA acts as a potent inhibitor of HMG-CoA reductase.[1] Initially characterized as a competitive inhibitor with respect to HMG-CoA, further studies have revealed that it also behaves as a "slow substrate" for the enzyme.[2] This means that the enzyme can slowly catalyze a reaction with HMG-dithio-CoA, which can have implications for experimental design and data interpretation.
Q3: What does being a "slow substrate" imply for my experiments?
A3: The slow substrate nature of HMG-dithio-CoA can lead to several experimental complexities. These include:
-
Time-dependent inhibition: The inhibitory effect might appear to increase over the course of the reaction as the inhibitor is slowly turned over.
-
Substrate depletion: In prolonged incubations, the concentration of HMG-dithio-CoA may decrease, leading to a reduction in the observed inhibition.
-
Non-linear reaction progress curves: The rate of the enzymatic reaction may not be linear, which can complicate the determination of initial velocities.
Q4: How should I store and handle HMG-dithio-CoA to ensure its stability?
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Non-linear reaction progress curves (activity decreases over time) | HMG-dithio-CoA is acting as a slow substrate, leading to time-dependent inhibition or depletion of the inhibitor. | Measure initial reaction rates over a shorter time course where the progress curve is still linear. Consider pre-incubating the enzyme with HMG-dithio-CoA for varying amounts of time to characterize the time-dependent inhibition. |
| Inconsistent IC50 values across experiments | 1. Degradation of HMG-dithio-CoA stock solution.2. Variability in pre-incubation times.3. Different enzyme or substrate concentrations used. | 1. Prepare fresh HMG-dithio-CoA solutions for each experiment from a frozen, desiccated stock.2. Standardize the pre-incubation time of the enzyme with the inhibitor before initiating the reaction.3. Ensure consistent concentrations of enzyme and HMG-CoA in all assays. |
| Higher than expected enzyme activity at high inhibitor concentrations | HMG-dithio-CoA may be unstable in the assay buffer over the course of the experiment, leading to a decrease in its effective concentration. | Assess the stability of HMG-dithio-CoA in your assay buffer by incubating it for the duration of the experiment and then testing its inhibitory activity. Consider using a buffer with a lower pH if compatible with the enzyme. |
| Unexpected kinetic profiles (e.g., mixed-mode inhibition) | The dual nature of HMG-dithio-CoA as a competitive inhibitor and a slow substrate can result in complex kinetic behavior. | Perform detailed kinetic studies, varying the concentrations of both the natural substrate (HMG-CoA) and the inhibitor (HMG-dithio-CoA), to fully characterize the inhibition mechanism. Fit the data to different inhibition models to determine the best fit. |
Quantitative Data Summary
The following table summarizes the known inhibitory constants for HMG-dithio-CoA against Pseudomonas mevalonii HMG-CoA reductase.
| Parameter | Value | Condition | Reference |
| Kis (competitive inhibition constant vs. HMG-CoA) | 0.086 ± 0.01 µM | [1] | |
| Kis (noncompetitive inhibition constant vs. NADH) | 3.7 ± 1.5 µM | In the presence of 110 µM (R,S)-HMG-CoA | [1] |
| Kii (uncompetitive inhibition constant vs. NADH) | 0.65 ± 0.05 µM | In the presence of 110 µM (R,S)-HMG-CoA | [1] |
Experimental Protocols
Protocol 1: Determination of IC50 for HMG-dithio-CoA against HMG-CoA Reductase
This protocol is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase
-
HMG-dithio-CoA
-
HMG-CoA
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 10 mM DTT)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare Reagent Solutions:
-
Prepare a 2X stock solution of HMG-CoA in Assay Buffer.
-
Prepare a stock solution of NADPH in Assay Buffer.
-
Prepare a serial dilution of HMG-dithio-CoA in Assay Buffer at 2X the final desired concentrations.
-
Prepare a solution of HMG-CoA reductase in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of the 2X HMG-dithio-CoA serial dilutions to the wells of the microplate. For the control (no inhibitor), add 50 µL of Assay Buffer.
-
Add 25 µL of the HMG-CoA reductase solution to each well.
-
Add 25 µL of the NADPH solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the 2X HMG-CoA solution to each well to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every 30 seconds for 10 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of inhibition (relative to the no-inhibitor control) against the logarithm of the HMG-dithio-CoA concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Inhibition of HMG-CoA Reductase by HMG-dithio-CoA.
Caption: Troubleshooting workflow for HMG-dithio-CoA experiments.
References
Technical Support Center: Purification of 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for the purification of 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and purification of this potent HMG-CoA reductase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound (HMG-dithio-CoA) is a dithioester analog of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA). It is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis.[1] Its inhibitory activity makes it a valuable tool for studying cholesterol metabolism and for the development of new therapeutic agents for hypercholesterolemia.
Q2: How is HMG-dithio-CoA synthesized?
A2: HMG-dithio-CoA is typically synthesized enzymatically. The reaction involves the condensation of acetyl-CoA with 3-oxo-1-thionobutyryl-CoA, catalyzed by the enzyme HMG-CoA synthase.[2][3]
Q3: What are the main challenges in the purification of HMG-dithio-CoA?
A3: The primary challenges include:
-
Instability of the dithioester bond: Dithioesters are susceptible to hydrolysis, particularly at alkaline pH, and aminolysis.[4][5]
-
Co-purification of structurally similar compounds: Substrates like acetyl-CoA, and the enzyme HMG-CoA synthase, can co-elute with the product.
-
Product degradation: Improper storage and handling can lead to the degradation of the purified compound.
Q4: What is the recommended method for purifying HMG-dithio-CoA?
A4: Ion-exchange chromatography is the most effective method for purifying HMG-dithio-CoA and other Coenzyme A derivatives.[6][7] Anion exchange chromatography, using a resin like DEAE-Sepharose, can effectively separate the negatively charged HMG-dithio-CoA from other components of the synthesis reaction.
Q5: How can I assess the purity of my HMG-dithio-CoA sample?
A5: The purity of HMG-dithio-CoA can be assessed using High-Performance Liquid Chromatography (HPLC). A reverse-phase C18 column can be used to separate HMG-dithio-CoA from potential impurities.[8][9] The identity of the purified compound can be confirmed by mass spectrometry.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield of HMG-dithio-CoA after purification | Hydrolysis of the dithioester bond during purification. Dithioesters are more susceptible to hydrolysis at higher pH.[5][10] | Maintain a slightly acidic to neutral pH (pH 6.0-7.0) throughout the purification process. Use buffers with low nucleophilicity. |
| Inefficient enzymatic synthesis. | Ensure optimal conditions for the HMG-CoA synthase reaction (e.g., substrate concentrations, enzyme activity, incubation time). | |
| Loss of product during sample handling. | Minimize the number of transfer steps. Use low-protein-binding tubes and pipette tips. | |
| Presence of contaminating proteins (e.g., HMG-CoA synthase) in the final product | Ineffective separation during ion-exchange chromatography. | Optimize the salt gradient used for elution. A shallower gradient can improve the resolution between HMG-dithio-CoA and proteins. Consider adding a protein precipitation step (e.g., with ammonium sulfate) before chromatography.[11] |
| Contamination with unreacted substrates (acetyl-CoA, 3-oxo-1-thionobutyryl-CoA) | Similar charge and retention properties to the product. | Adjust the pH of the buffers to maximize the charge difference between the product and substrates. A shallower elution gradient may also improve separation. |
| Degradation of purified HMG-dithio-CoA upon storage | Instability of the dithioester bond. Dithioesters can be sensitive to temperature and light.[12] | Store the purified product at -80°C in a slightly acidic buffer (e.g., pH 6.0). Protect from light. Aliquot the sample to avoid repeated freeze-thaw cycles.[13] |
| Broad or tailing peaks during HPLC analysis | Interaction of the compound with the column matrix. | Add a low concentration of a competing agent, like triethylamine, to the mobile phase. Optimize the mobile phase composition and gradient. |
| Variable results in HMG-CoA reductase inhibition assays | Inaccurate concentration determination of HMG-dithio-CoA. | Use a reliable method for concentration determination, such as UV spectrophotometry at 260 nm (for the adenine ring of CoA) and a calculated extinction coefficient. |
| Degraded inhibitor stock solution. | Prepare fresh stock solutions of HMG-dithio-CoA for each experiment. Store stock solutions at -80°C in small aliquots. |
Data Presentation
Table 1: Comparative Stability of Thioesters and Dithioesters
| Compound Type | Condition | Relative Stability | Key Degradation Pathway |
| Thioester | Neutral pH | Generally stable[14] | Enzymatic cleavage, slow hydrolysis |
| Thioester | High pH (>8) | Increased hydrolysis rate[15] | Base-catalyzed hydrolysis |
| Dithioester | Neutral pH | Less stable than thioesters [4] | Hydrolysis, Aminolysis |
| Dithioester | High pH (>8) | Significantly increased hydrolysis rate [5][10] | Base-catalyzed hydrolysis |
| Dithioester | Presence of Amines | Susceptible to aminolysis [4] | Nucleophilic attack by amines |
Note: The stability of specific dithioesters can vary based on their chemical structure.[12]
Experimental Protocols
Protocol 1: Enzymatic Synthesis of HMG-dithio-CoA
This protocol is based on the known enzymatic reaction for HMG-dithio-CoA synthesis.
Materials:
-
HMG-CoA Synthase (purified)
-
Acetyl-CoA
-
3-oxo-1-thionobutyryl-CoA
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Quenching solution (e.g., 1 M HCl)
Procedure:
-
Prepare a reaction mixture containing reaction buffer, acetyl-CoA, and 3-oxo-1-thionobutyryl-CoA in a microcentrifuge tube.
-
Pre-incubate the reaction mixture at the optimal temperature for HMG-CoA synthase (typically 37°C) for 5 minutes.
-
Initiate the reaction by adding a pre-determined amount of HMG-CoA synthase to the reaction mixture.
-
Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the quenching solution.
-
The reaction mixture is now ready for purification.
Protocol 2: Purification of HMG-dithio-CoA by Anion-Exchange Chromatography
This protocol is a general guideline adapted for HMG-dithio-CoA based on methods for other CoA derivatives.
Materials:
-
DEAE-Sepharose (or similar anion-exchange resin)
-
Chromatography column
-
Equilibration Buffer (e.g., 20 mM Potassium Phosphate, pH 6.5)
-
Elution Buffer (e.g., 20 mM Potassium Phosphate, 1 M NaCl, pH 6.5)
-
Peristaltic pump and fraction collector
Procedure:
-
Pack the chromatography column with the DEAE-Sepharose resin and equilibrate with at least 5 column volumes of Equilibration Buffer.
-
Adjust the pH of the quenched reaction mixture from Protocol 1 to the pH of the Equilibration Buffer.
-
Load the pH-adjusted sample onto the equilibrated column at a low flow rate.
-
Wash the column with 5-10 column volumes of Equilibration Buffer to remove unbound contaminants.
-
Elute the bound HMG-dithio-CoA using a linear gradient of 0-100% Elution Buffer over 10-20 column volumes.
-
Collect fractions and monitor the absorbance at 260 nm to detect the elution of CoA-containing compounds.
-
Pool the fractions containing the HMG-dithio-CoA peak.
-
Desalt the pooled fractions if necessary (e.g., by dialysis or using a desalting column).
-
Lyophilize the desalted product for long-term storage.
Mandatory Visualization
Caption: Enzymatic synthesis of HMG-dithio-CoA.
Caption: Purification workflow for HMG-dithio-CoA.
Caption: Inhibition of the Mevalonate Pathway.
References
- 1. 3-Hydroxy-3-methylgutaryl-CoA synthase. Participation of acetyl-S-enzyme and enzyme-S-hydroxymethylgutaryl-SCoA intermediates in the reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxymethylglutaryl-CoA synthase - Wikipedia [en.wikipedia.org]
- 3. An atomic-resolution mechanism of 3-hydroxy-3-methylglutaryl–CoA synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. conductscience.com [conductscience.com]
- 8. researchgate.net [researchgate.net]
- 9. The analysis of acyl-coenzyme A derivatives by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sample Preparation in Ion Exchange Chromatography [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. lumiprobe.com [lumiprobe.com]
- 14. organic chemistry - Stable thioesters in biological millieu? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. Stability of thioester intermediates in ubiquitin-like modifications - PMC [pmc.ncbi.nlm.nih.gov]
Quality control measures for synthesized 3-Hydroxy-3-methylglutaryldithio-CoA
Technical Support Center: Synthesized 3-Hydroxy-3-methylglutaryldithio-CoA
Welcome to the technical support center for synthesized this compound (HMG-dithio-CoA). This resource is designed for researchers, scientists, and drug development professionals to ensure the quality and reliability of their synthesized HMG-dithio-CoA for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quality crucial?
A1: this compound is a dithioester analog of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), a key intermediate in the mevalonate and ketogenesis pathways.[1][2] The quality of synthesized HMG-dithio-CoA is critical as impurities can lead to erroneous experimental results, including altered enzyme kinetics and incorrect interpretation of its metabolic effects. Potential contaminants could include unreacted starting materials, byproducts from the synthesis, or degradation products.
Q2: What are the recommended analytical methods for assessing the purity of synthesized HMG-dithio-CoA?
A2: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), particularly with UV and Mass Spectrometry (MS) detection, is a powerful technique for separating and identifying the target compound and any impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, while spectrophotometric assays can be used for quantification.
Q3: What are the common impurities that can arise during the synthesis of HMG-dithio-CoA?
A3: Based on the synthesis of the analogous HMG-CoA, common impurities could include residual starting materials like coenzyme A (or its dithio analog), and 3-hydroxy-3-methylglutaric anhydride.[4][5] A potential byproduct to be aware of is the formation of an acetylated version, 3-acetoxy-HMG-dithio-CoA, which can occur if reaction conditions are not carefully controlled.[5][6] Incomplete reactions can also lead to the presence of acetoacetyl-dithio-CoA.
Q4: How should I store synthesized HMG-dithio-CoA to ensure its stability?
A4: Thioester compounds can be susceptible to hydrolysis. Therefore, it is recommended to store HMG-dithio-CoA as a lyophilized powder at -20°C or lower in a desiccated environment. For solutions, use a buffered aqueous solution at a slightly acidic pH (e.g., pH 4-6) and store in aliquots at -80°C to minimize freeze-thaw cycles. The stability of the related compound, HMG-CoA, has been studied in the context of its interaction with enzymes, suggesting that its conformation and stability are influenced by its binding state.[7]
Q5: Can I use an enzymatic assay to determine the functional purity of my synthesized HMG-dithio-CoA?
A5: Yes, a functional assay using an appropriate enzyme can be a very effective measure of quality. For example, if HMG-dithio-CoA is expected to be a substrate for HMG-CoA synthase or a related enzyme, its activity can be compared to a certified standard. Spectrophotometric assays that measure the disappearance of a substrate or the formation of a product can be employed.[8]
Troubleshooting Guides
| Problem | Possible Cause | Troubleshooting Steps |
| Low yield of HMG-dithio-CoA after synthesis and purification. | Incomplete reaction during synthesis. | Optimize reaction conditions (time, temperature, stoichiometry of reactants). Monitor reaction progress using TLC or HPLC. |
| Decomposition during purification. | For ion-exchange chromatography, use a gradient of a volatile salt like ammonium formate that can be removed by lyophilization.[4] Avoid harsh pH conditions and prolonged exposure to elevated temperatures. | |
| Presence of multiple peaks in HPLC analysis. | Impurities from starting materials or side reactions. | Ensure the purity of starting materials (e.g., dithio-coenzyme A). An improved synthesis method can be employed to prevent the formation of byproducts like 3-acetoxy-HMG-CoA.[5] |
| Degradation of the product. | Check storage conditions. Re-purify the sample using HPLC or ion-exchange chromatography. | |
| Inconsistent results in biological assays. | Presence of inhibitors or inactive isomers in the synthesized compound. | Purify the HMG-dithio-CoA to homogeneity.[4] Use analytical techniques like chiral chromatography if stereoisomers are a possibility. |
| Incorrect concentration of the stock solution. | Accurately determine the concentration using a spectrophotometric method or by quantitative NMR. | |
| Poor solubility of the lyophilized powder. | Aggregation of the molecule. | Try dissolving in a small amount of a suitable buffer with gentle sonication. Ensure the pH of the solution is appropriate for the compound's stability. |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1 M potassium phosphate buffer, pH 6.5.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation:
-
Dissolve the synthesized HMG-dithio-CoA in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at 260 nm (for the adenine moiety of CoA) and a secondary wavelength appropriate for the dithioester bond if it has a distinct chromophore.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B (linear gradient)
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B (linear gradient)
-
35-40 min: 5% B (equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Purification by Ion-Exchange Chromatography
This method is adapted from the purification of HMG-CoA.[4]
-
Column Preparation:
-
Pack a column with a suitable anion-exchange resin (e.g., DEAE-Cellulose).
-
Equilibrate the column with the starting buffer (e.g., 10 mM ammonium formate, pH 5.0).
-
-
Sample Loading:
-
Dissolve the crude synthesized HMG-dithio-CoA in the starting buffer.
-
Load the sample onto the equilibrated column.
-
-
Elution:
-
Wash the column with the starting buffer to remove unbound impurities.
-
Elute the bound HMG-dithio-CoA using a linear gradient of ammonium formate (e.g., 10 mM to 1 M).
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the absorbance at 260 nm.
-
Pool the fractions containing the pure product, as determined by HPLC analysis.
-
-
Desalting:
-
Remove the ammonium formate from the pooled fractions by repeated lyophilization.
-
Data Presentation
Table 1: Representative Quality Control Data for a Batch of Synthesized HMG-dithio-CoA
| Parameter | Method | Specification | Result |
| Appearance | Visual Inspection | White to off-white lyophilized powder | Conforms |
| Purity | HPLC (260 nm) | ≥ 95% | 97.2% |
| Identity | Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ | Conforms |
| Identity | ¹H NMR | Spectrum conforms to structure | Conforms |
| Moisture Content | Karl Fischer Titration | ≤ 5% | 2.8% |
| Functional Activity | Enzymatic Assay | ≥ 90% of reference standard | 94.5% |
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and quality control of HMG-dithio-CoA.
Caption: Relationship between quality attributes and analytical methods for HMG-dithio-CoA.
References
- 1. HMG-CoA - Wikipedia [en.wikipedia.org]
- 2. HMG-CoA | C27H44N7O20P3S | CID 445127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Analytical methods for the quantitative determination of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isolation and purification of 3-hydroxy-3-methylglutaryl-coenzyme A by ion-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved synthesis of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Assays Using 3-Hydroxy-3-methylglutaryl-CoA and its Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its analogs in various assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
A Note on 3-Hydroxy-3-methylglutaryldithio-CoA
While the majority of commercially available assays and published research utilize the standard 3-Hydroxy-3-methylglutaryl-CoA, the dithio-analog, this compound, has been noted in the literature. In this analog, the oxygen atom of the thioester is replaced by a sulfur atom. While it has been reported to act as a slow substrate for HMG-CoA reductase, dedicated assay kits and extensive literature on its specific use and potential interferences are not widely available.[1] The replacement of the oxygen with a sulfur atom in the thioester bond can alter the electronic properties and reactivity of the molecule. This may affect enzyme kinetics and the binding of inhibitors. Researchers using this dithio-analog should be aware that the troubleshooting guidance provided below for standard HMG-CoA assays may require adaptation.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the most common HMG-CoA reductase assay?
A1: The most common assay for HMG-CoA reductase is a spectrophotometric assay. The enzyme catalyzes the reduction of HMG-CoA to mevalonate, a reaction that consumes two molecules of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+, is monitored over time to determine the enzyme's activity.
Q2: My negative control (no enzyme) shows a decrease in absorbance at 340 nm. What could be the cause?
A2: A decreasing absorbance in the no-enzyme control suggests non-enzymatic degradation of NADPH or the presence of a contaminating reductase activity in your assay components. Ensure all buffers and reagents are freshly prepared and of high purity. Some components in your sample matrix or the test compound itself might also be responsible. Running a control with all components except HMG-CoA can help pinpoint the source of the issue.
Q3: The assay signal is very low or non-existent, even with the positive control. What should I check?
A3: Several factors can lead to low or no signal:
-
Enzyme Inactivity: Ensure the HMG-CoA reductase enzyme has been stored correctly (typically at -80°C in aliquots to avoid repeated freeze-thaw cycles) and is active.
-
Reagent Degradation: NADPH is light-sensitive and unstable in solution. Prepare it fresh for each experiment. HMG-CoA can also degrade, so ensure it has been stored properly.
-
Incorrect Buffer Conditions: Verify the pH and ionic strength of your assay buffer are optimal for the enzyme's activity.
-
Presence of Inhibitors: Unintended inhibitors in your sample or reagents can suppress enzyme activity.
Q4: What are "matrix effects" and how can they interfere with my assay?
A4: Matrix effects refer to the interference caused by components in your sample other than the analyte of interest.[2][3] In the context of HMG-CoA reductase assays, substances in your sample (e.g., from cell lysates or plasma) can inhibit the enzyme, quench the fluorescent signal (in fluorescent assays), or interfere with the absorbance reading. This can lead to either an underestimation or overestimation of enzyme activity.
Troubleshooting Guide
Below are common problems encountered in HMG-CoA reductase assays and their potential solutions.
| Problem | Potential Cause | Recommended Solution |
| High background signal (decreasing absorbance in blank) | Contamination of reagents with other dehydrogenases. | Use high-purity water and reagents. Prepare fresh buffers. |
| Non-enzymatic degradation of NADPH. | Protect NADPH solutions from light. Prepare fresh before use. | |
| Presence of reducing agents in the sample or test compound. | Run a control with the sample/compound and NADPH without HMG-CoA. | |
| Low or no enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Degraded HMG-CoA or NADPH. | Use fresh or properly stored reagents. | |
| Suboptimal assay conditions (pH, temperature). | Ensure the assay buffer pH and incubation temperature are optimal for the enzyme. | |
| Non-linear reaction rate | Substrate depletion. | Use a lower enzyme concentration or a higher substrate concentration. |
| Enzyme instability. | Check the stability of the enzyme under your assay conditions. | |
| Inhibitor carryover from previous experiments. | Thoroughly clean all labware and use dedicated reagents. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Inconsistent incubation times. | Use a multi-channel pipette for simultaneous addition of reagents. | |
| Sample heterogeneity. | Ensure samples are well-mixed before aliquoting. | |
| Unexpected inhibitor/activator effects | Test compound precipitates in the assay buffer. | Check the solubility of your compound in the assay buffer. Consider using a different solvent or a lower concentration. |
| Test compound absorbs at 340 nm. | Run a control with the compound alone to measure its absorbance. Subtract this value from the assay readings. | |
| Solvent (e.g., DMSO) inhibits the enzyme at the concentration used. | Run a solvent control to determine its effect on the enzyme activity. Keep the final solvent concentration low (typically <1%). |
Potential Interferences in HMG-CoA Reductase Assays
A variety of substances can interfere with spectrophotometric assays that monitor NADPH consumption. These can be broadly categorized as follows:
| Interfering Substance Category | Examples | Mechanism of Interference |
| Endogenous Reductases/Dehydrogenases | Other NADPH-dependent enzymes in crude sample preparations (e.g., cell lysates). | Consume NADPH, leading to an overestimation of HMG-CoA reductase activity. |
| Compounds Absorbing at 340 nm | Certain drugs, metabolites, or colored compounds in the sample. | Increase the background absorbance, potentially masking the decrease due to NADPH oxidation. |
| Reducing or Oxidizing Agents | Dithiothreitol (DTT), beta-mercaptoethanol, hydrogen peroxide. | Can directly react with NADPH or other assay components, leading to inaccurate readings. |
| Enzyme Inhibitors | Statins (e.g., atorvastatin, simvastatin), bile acids, and other endogenous molecules. | Directly inhibit HMG-CoA reductase, leading to an underestimation of its activity. |
| Chelating Agents | EDTA, EGTA | Can chelate essential metal ions required by the enzyme, leading to reduced activity. |
| Detergents | Triton X-100, SDS | Can denature the enzyme at high concentrations. |
Experimental Protocols
Standard HMG-CoA Reductase Activity Assay (Spectrophotometric)
This protocol is a generalized procedure based on commercially available kits. Users should always refer to the specific kit manual for detailed instructions.
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing 120 mM KCl, 1 mM EDTA, and 1 mM DTT).
-
HMG-CoA Solution: Prepare a stock solution of HMG-CoA in ultrapure water.
-
NADPH Solution: Prepare a fresh stock solution of NADPH in the assay buffer. Protect from light.
-
HMG-CoA Reductase: Dilute the enzyme to the desired concentration in cold assay buffer immediately before use.
2. Assay Procedure (96-well plate format):
-
Add 50 µL of assay buffer to each well.
-
Add 10 µL of test compound (dissolved in a suitable solvent like DMSO) or solvent control to the appropriate wells.
-
Add 20 µL of HMG-CoA solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the diluted HMG-CoA reductase enzyme solution to each well.
-
Immediately start monitoring the decrease in absorbance at 340 nm every minute for 10-20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the rate of NADPH consumption (ΔA340/min) from the linear portion of the curve for each well.
-
Subtract the rate of the no-enzyme control from the rates of all other wells.
-
Enzyme activity can be calculated using the Beer-Lambert law and the extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹ at 340 nm).
-
For inhibitor screening, calculate the percent inhibition relative to the solvent control.
Visualizations
Mevalonate Pathway
Caption: The Mevalonate Pathway, highlighting the central role of HMG-CoA.
Experimental Workflow for HMG-CoA Reductase Assay
Caption: A typical workflow for a spectrophotometric HMG-CoA reductase assay.
Troubleshooting Logic
References
Validation & Comparative
A Potent Dithio-Analog Challenges the Natural Substrate for HMG-CoA Reductase Binding
In the landscape of cholesterol biosynthesis research, the competition for the active site of HMG-CoA reductase (HMGR), the rate-limiting enzyme, is a focal point for drug development. While the natural substrate, 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA), is the physiological binder, a synthetic analog, 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA), has emerged as a potent inhibitor, demonstrating significantly tighter binding to the bacterial form of the enzyme.
This comparison guide delves into the binding affinities of HMG-CoA and its dithio-analog to HMG-CoA reductase, presenting key experimental data and methodologies for researchers, scientists, and drug development professionals. The primary focus of available quantitative data is on the enzyme from Pseudomonas mevalonii, a model organism for studying Class II HMG-CoA reductases, which differ structurally from the Class I enzymes found in mammals.
Comparative Binding Affinities: A Tale of Two Substrates
Experimental data reveals a stark contrast in the binding strength of HMG-CoA and HMG-dithio-CoA to Pseudomonas mevalonii HMG-CoA reductase. HMG-dithio-CoA acts as a powerful competitive inhibitor with respect to HMG-CoA, exhibiting a dissociation constant for the inhibitor-enzyme complex (Kis) of 0.086 ± 0.01 µM[1]. In contrast, the Michaelis constant (Km) for the natural substrate, HMG-CoA, with the same enzyme is 60 µM[2]. This indicates that HMG-dithio-CoA binds approximately 700-fold more tightly to the bacterial enzyme's active site than its natural counterpart.
Furthermore, HMG-dithio-CoA displays noncompetitive inhibition with respect to the cofactor NADH, with a Kis of 3.7 ± 1.5 µM and a Kii (dissociation constant for the inhibitor from the enzyme-substrate complex) of 0.65 ± 0.05 µM[1]. This suggests that the binding of HMG-dithio-CoA can occur at a site distinct from the NADH binding site, impacting the enzyme's catalytic efficiency.
For the more clinically relevant human HMG-CoA reductase, the Km for HMG-CoA is reported to be 4 µM. Unfortunately, there is a lack of publicly available data on the inhibitory activity of HMG-dithio-CoA against any mammalian HMG-CoA reductase. This represents a significant knowledge gap, as the structural differences between bacterial and mammalian enzymes mean that the potent inhibition observed in Pseudomonas mevalonii may not directly translate to the human enzyme.
| Compound | Enzyme Source | Binding Parameter | Value (µM) |
| HMG-CoA | Pseudomonas mevalonii | Km | 60[2] |
| HMG-dithio-CoA | Pseudomonas mevalonii | Kis (competitive with HMG-CoA) | 0.086 ± 0.01[1] |
| Kis (noncompetitive with NADH) | 3.7 ± 1.5[1] | ||
| Kii (noncompetitive with NADH) | 0.65 ± 0.05[1] | ||
| HMG-CoA | Human | Km | 4 |
Experimental Methodologies
The determination of these binding parameters relies on precise experimental protocols. Below are detailed methodologies for the enzymatic synthesis of HMG-dithio-CoA and the kinetic analysis of HMG-CoA reductase activity.
Enzymatic Synthesis of this compound
The synthesis of HMG-dithio-CoA is achieved through an enzymatic condensation reaction catalyzed by HMG-CoA synthase.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing acetyl-CoA and 3-oxo-1-thionobutyryl-CoA in a suitable buffer.
-
Enzyme Addition: Purified HMG-CoA synthase is added to the reaction mixture to initiate the condensation.
-
Incubation: The reaction is incubated under optimized conditions of temperature and pH to allow for the enzymatic synthesis of HMG-dithio-CoA.
-
Purification: The synthesized HMG-dithio-CoA is purified from the reaction mixture using chromatographic techniques such as DEAE-cellulose chromatography and ion-exchange chromatography to remove unreacted substrates and the enzyme[1].
-
Characterization: The identity and purity of the final product are confirmed using analytical methods like ultrafiltration and kinetic analysis[1].
HMG-CoA Reductase Activity Assay
The activity of HMG-CoA reductase and the inhibitory effects of compounds like HMG-dithio-CoA are typically measured by monitoring the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.
Protocol for Pseudomonas mevalonii HMG-CoA Reductase:
-
Reaction Buffer: A suitable buffer (e.g., potassium phosphate buffer, pH 7.3) is prepared.
-
Reaction Mixture: The reaction mixture in a quartz cuvette contains the buffer, NADH (or NADPH), and the enzyme, Pseudomonas mevalonii HMG-CoA reductase.
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, HMG-CoA.
-
Spectrophotometric Monitoring: The decrease in absorbance at 340 nm is monitored over time using a spectrophotometer at a controlled temperature (e.g., 37°C).
-
Data Analysis for Inhibition Studies: To determine the mode of inhibition and inhibition constants (Kis and Kii) for HMG-dithio-CoA, the assay is performed with varying concentrations of HMG-CoA and NADH in the presence of different fixed concentrations of the inhibitor. The data is then fitted to the appropriate enzyme kinetic models.
Signaling Pathways and Logical Relationships
The binding of both HMG-CoA and HMG-dithio-CoA to HMG-CoA reductase is a critical event in the regulation of the mevalonate pathway, the metabolic route for cholesterol and isoprenoid biosynthesis.
The diagram above illustrates the competitive interaction between HMG-CoA and HMG-dithio-CoA for the active site of HMG-CoA reductase. The binding of the natural substrate, HMG-CoA, initiates the mevalonate pathway, leading to the synthesis of cholesterol and other essential isoprenoids. Conversely, the binding of the inhibitor, HMG-dithio-CoA, blocks this pathway.
References
A Comparative Analysis of HMG-CoA Analogs as Enzyme Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of various HMG-CoA analogs, primarily statins, as inhibitors of HMG-CoA reductase. The information is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for further investigation.
Introduction to HMG-CoA Reductase and its Inhibitors
3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a critical enzyme in the mevalonate pathway, which is responsible for the endogenous synthesis of cholesterol.[1][2] By catalyzing the conversion of HMG-CoA to mevalonate, this enzyme serves as the rate-limiting step in cholesterol biosynthesis.[1][2] Consequently, inhibiting HMG-CoA reductase is a highly effective strategy for lowering cholesterol levels in the body.[2]
HMG-CoA analogs, most notably the class of drugs known as statins, are competitive inhibitors that bind to the active site of HMG-CoA reductase, preventing the substrate HMG-CoA from binding.[3][4] This inhibition leads to a reduction in cholesterol production. Statins can be broadly categorized into fermentation-derived (e.g., lovastatin, pravastatin, simvastatin) and synthetic (e.g., atorvastatin, fluvastatin, rosuvastatin, pitavastatin) compounds.[1]
Quantitative Comparison of HMG-CoA Reductase Inhibitors
The potency of different HMG-CoA analogs as enzyme inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the inhibitor's binding affinity to the enzyme. Lower values for both IC50 and Ki indicate a more potent inhibitor.
The following tables summarize the reported IC50 and Ki values for several common statins. It is important to note that these values can vary between studies due to different experimental conditions.
Table 1: IC50 Values of Various Statins against HMG-CoA Reductase
| Statin | IC50 (nM) | Reference |
| Atorvastatin | 3 - 20 | [3] |
| 2-hydroxyatorvastatin | Similar to atorvastatin | [3] |
| 4-hydroxyatorvastatin | Considerably less active than atorvastatin | [3] |
| Fluvastatin (3R,5S) | 3 - 20 | [3] |
| Fluvastatin (3S,5R) | Inactive | [3] |
| Pitavastatin | 3 - 20 | [3] |
| Pravastatin | 3 - 20 | [3] |
| Rosuvastatin | 3 - 20 | [3] |
| Simvastatin (acid form) | 3 - 20 | [3] |
Table 2: Inhibition Constants (Ki) of Various Statins for HMG-CoA Reductase
| Statin | Ki (nM) | Reference |
| Pravastatin | 2 to 250 | [4][5] |
| Fluvastatin | 2 to 250 | [4][5] |
| Cerivastatin | 2 to 250 | [4][5] |
| Atorvastatin | 2 to 250 | [4][5] |
| Rosuvastatin | 2 to 250 | [4][5] |
Experimental Protocols
The determination of IC50 and Ki values for HMG-CoA reductase inhibitors typically involves an in vitro enzyme inhibition assay. The following is a generalized protocol based on commonly cited methodologies.[3][6][7]
HMG-CoA Reductase Inhibition Assay Protocol
1. Reagents and Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH (cofactor)
-
Assay Buffer (e.g., phosphate buffer or Tris-HCl buffer)
-
Test inhibitor (HMG-CoA analog)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
2. Assay Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer, NADPH, and the HMG-CoA reductase enzyme.
-
Add varying concentrations of the test inhibitor to the respective wells. A control well with no inhibitor should also be prepared.
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the HMG-CoA substrate to all wells.
-
Monitor the decrease in absorbance at 340 nm over time. This decrease corresponds to the oxidation of NADPH to NADP+, which is proportional to the enzyme activity.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
3. Data Analysis:
-
The percentage of inhibition for each inhibitor concentration is calculated relative to the control (no inhibitor).
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
The Ki value can be determined using various kinetic models, such as the Michaelis-Menten equation, by measuring the reaction rates at different substrate and inhibitor concentrations.
Visualizing Key Pathways and Processes
Diagram 1: Simplified Cholesterol Biosynthesis Pathway
Caption: The cholesterol biosynthesis pathway, highlighting the role of HMG-CoA reductase.
Diagram 2: Mechanism of HMG-CoA Reductase Inhibition by Statins
Caption: Competitive inhibition of HMG-CoA reductase by statins.
Diagram 3: General Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening and comparing HMG-CoA reductase inhibitors.
Structural Considerations and Future Directions
The inhibitory potency of HMG-CoA analogs is closely linked to their chemical structure. For instance, the presence of a 4-fluorophenyl group and a cyclopropyl group in pitavastatin contributes to its high potency.[8] Similarly, the HMG-like moiety present in all statins is crucial for binding to the active site of the enzyme through ionic and polar interactions.[3]
While statins are highly effective, research into novel HMG-CoA reductase inhibitors continues. The synthesis and evaluation of new analogs, such as dihydroeptastatin and various quinoline-based and tetrahydroindazole-substituted derivatives, aim to improve potency, selectivity, and pharmacokinetic profiles.[8][9][10] Computational approaches, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, are increasingly being used to design and screen new inhibitor candidates.[11][12]
Conclusion
This guide provides a comparative overview of HMG-CoA analogs as inhibitors of HMG-CoA reductase, with a focus on statins. The provided quantitative data, experimental protocols, and visualizations offer a valuable resource for researchers in the field of drug discovery and development. The continued exploration of novel analogs holds promise for the development of even more effective therapies for hypercholesterolemia and related cardiovascular diseases.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Cholesterol Lowering Drugs - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. DSpace [helda.helsinki.fi]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Binding thermodynamics of statins to HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of dihydroeptastatin, a novel inhibitor of 3-hydroxy-3-methylglutaryl coenzyme A reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Computational Evaluation of Statin Analogs Targeting HMG-CoA Reductase for Coronary Artery Disease Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of a Synthetic Enzyme Probe: A Comparative Analysis of 3-Hydroxy-3-methylglutaryldithio-CoA Cross-reactivity
For researchers, scientists, and drug development professionals, understanding the specificity of molecular probes is paramount. This guide provides a detailed comparison of the cross-reactivity of 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA), a synthetic analog of the endogenous metabolite HMG-CoA, with key enzymes in the mevalonate pathway. This analysis, supported by experimental data, will aid in the interpretation of research findings and the design of future experiments.
Executive Summary
This compound is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. While it exhibits strong and specific binding to HMG-CoA reductase, its interaction with other enzymes that metabolize HMG-CoA, namely HMG-CoA synthase and HMG-CoA lyase, is less defined in the current scientific literature. This guide synthesizes the available data on the inhibitory effects of HMG-dithio-CoA and provides detailed experimental context.
Comparative Enzyme Inhibition Data
The inhibitory potency of HMG-dithio-CoA against Pseudomonas mevalonii HMG-CoA reductase has been quantitatively determined. The following table summarizes the key inhibition constants.
| Enzyme Target | Test Organism | Inhibitor | Substrate | Inhibition Type | Kis (µM) | Kii (µM) |
| HMG-CoA Reductase | Pseudomonas mevalonii | HMG-dithio-CoA | HMG-CoA | Competitive | 0.086 ± 0.01 | - |
| HMG-CoA Reductase | Pseudomonas mevalonii | HMG-dithio-CoA | NADH | Noncompetitive | 3.7 ± 1.5 | 0.65 ± 0.05 |
Table 1: Inhibition of HMG-CoA Reductase by this compound. Kis represents the inhibition constant for the inhibitor binding to the free enzyme, while Kii is the inhibition constant for the inhibitor binding to the enzyme-substrate complex.
Mevalonate Pathway and Enzyme Interactions
The following diagram illustrates the central role of HMG-CoA and the enzymes that interact with it. HMG-dithio-CoA is included to visualize its primary inhibitory target.
Figure 1. The central role of HMG-CoA in the mevalonate pathway.
Experimental Protocols
The following are detailed methodologies for key experiments related to the synthesis and evaluation of HMG-dithio-CoA.
Enzymatic Synthesis of this compound
This protocol describes the synthesis of HMG-dithio-CoA using HMG-CoA synthase.
Figure 2. Workflow for the enzymatic synthesis of HMG-dithio-CoA.
Materials:
-
HMG-CoA synthase (purified from a suitable source, e.g., avian liver)
-
Acetyl-CoA
-
3-oxo-1-thionobutyryl-CoA (a dithioester analog of acetoacetyl-CoA)
-
Reaction buffer (e.g., Tris-HCl, pH 8.0)
-
Ion-exchange chromatography column and buffers
-
Spectrophotometer
Procedure:
-
A reaction mixture is prepared containing acetyl-CoA and 3-oxo-1-thionobutyryl-CoA in the reaction buffer.
-
The reaction is initiated by the addition of purified HMG-CoA synthase.
-
The mixture is incubated at room temperature to allow for the enzymatic condensation reaction to proceed.
-
The reaction is monitored for the formation of HMG-dithio-CoA.
-
The product is purified from the reaction mixture using ion-exchange chromatography.
-
The purified HMG-dithio-CoA is characterized using spectroscopic methods to confirm its identity and purity.
HMG-CoA Reductase Inhibition Assay
This protocol outlines the method used to determine the inhibitory activity of HMG-dithio-CoA against HMG-CoA reductase.
Figure 3. Workflow for the HMG-CoA reductase inhibition assay.
Materials:
-
Purified HMG-CoA reductase (e.g., from Pseudomonas mevalonii)
-
HMG-CoA (substrate)
-
NADH (cofactor)
-
HMG-dithio-CoA (inhibitor)
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
The assay is performed in a cuvette containing the assay buffer, a fixed concentration of HMG-CoA, and NADH.
-
The reaction is initiated by the addition of HMG-CoA reductase.
-
The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.
-
The assay is repeated with varying concentrations of HMG-dithio-CoA.
-
To determine the mode of inhibition with respect to HMG-CoA, the concentration of HMG-CoA is varied while keeping the concentration of NADH constant.
-
To determine the mode of inhibition with respect to NADH, the concentration of NADH is varied while keeping the concentration of HMG-CoA constant.
-
The data are plotted (e.g., using Lineweaver-Burk plots) to determine the type of inhibition and to calculate the inhibition constants (Kis and Kii).
Discussion and Conclusion
The available data clearly demonstrate that this compound is a potent and specific inhibitor of HMG-CoA reductase. Its competitive inhibition with respect to HMG-CoA suggests that it binds to the same active site as the natural substrate. The noncompetitive inhibition with respect to NADH indicates that the inhibitor can bind to both the free enzyme and the enzyme-NADH complex.
While HMG-dithio-CoA is a valuable tool for studying HMG-CoA reductase, its cross-reactivity with other HMG-CoA metabolizing enzymes requires further investigation. The lack of quantitative inhibition data for HMG-CoA synthase and HMG-CoA lyase is a significant knowledge gap. Future studies should focus on performing detailed kinetic analyses of HMG-dithio-CoA with these enzymes to provide a more complete picture of its selectivity. Such data would be invaluable for researchers using this analog as a specific probe for HMG-CoA reductase in complex biological systems.
A Structural Showdown: 3-Hydroxy-3-methylglutaryl-CoA vs. its Dithio-Analog
For researchers, scientists, and drug development professionals, understanding the nuanced structural and functional differences between key metabolic intermediates is paramount. This guide provides a detailed comparison of 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) and its synthetic counterpart, 3-Hydroxy-3-methylglutaryldithio-CoA (HMG-dithio-CoA), highlighting their structural distinctions and the resulting impact on enzymatic interactions.
HMG-CoA is a critical intermediate in the mevalonate pathway, the metabolic route responsible for the synthesis of cholesterol and other isoprenoids.[1] It serves as the substrate for HMG-CoA reductase, the rate-limiting enzyme in this pathway.[2] In contrast, HMG-dithio-CoA is a synthetic analog designed for research purposes, primarily to probe the active site of enzymes that interact with HMG-CoA. The key structural difference lies in the thioester linkage to coenzyme A.
At the Molecular Level: A Tale of Two Thioesters
The fundamental distinction between HMG-CoA and HMG-dithio-CoA lies in the nature of the acyl-coenzyme A linkage. In HMG-CoA, the 3-hydroxy-3-methylglutaryl moiety is attached to the sulfur atom of coenzyme A via a thioester bond (R-C(=O)-S-CoA). In HMG-dithio-CoA, this is replaced by a dithioester bond (R-C(=S)-S-CoA), where the carbonyl oxygen is substituted with a sulfur atom.[3][4][5] This seemingly minor substitution has significant implications for the molecule's electronic properties and its interaction with enzymes.
Dithioesters are generally more reactive towards nucleophiles than their thioester counterparts due to the lower electronegativity of sulfur compared to oxygen.[6] This enhanced reactivity can influence how the molecule binds within an enzyme's active site and its susceptibility to enzymatic catalysis.
Below is a visual representation of the structural difference between a standard thioester and a dithioester linkage.
Functional Consequences: A Potent Inhibitor is Born
The structural alteration from a thioester to a dithioester dramatically changes the molecule's biological activity. While HMG-CoA is the natural substrate for HMG-CoA reductase, HMG-dithio-CoA acts as a potent inhibitor of this enzyme.[3]
| Compound | Role | Target Enzyme | Inhibitory Constant (Kis) |
| HMG-CoA | Substrate | HMG-CoA Reductase | N/A |
| HMG-dithio-CoA | Inhibitor | Pseudomonas mevalonii HMG-CoA Reductase | 0.086 ± 0.01 µM (competitive with HMG-CoA) |
Table 1. Comparison of the biological roles and inhibitory activity of HMG-CoA and HMG-dithio-CoA. The inhibitory constant (Kis) for HMG-dithio-CoA was determined against Pseudomonas mevalonii HMG-CoA reductase and indicates a high binding affinity.
The inhibition by HMG-dithio-CoA was found to be mainly competitive with respect to HMG-CoA, suggesting that it binds to the same active site.[3] It also displayed noncompetitive inhibition with respect to the cofactor NADH.[3] This dual inhibitory mechanism makes HMG-dithio-CoA a valuable tool for studying the kinetics and mechanism of HMG-CoA reductase.
Experimental Protocols: Synthesizing and Testing a Potent Inhibitor
The following outlines the methodologies for the enzymatic synthesis of HMG-dithio-CoA and the subsequent enzyme inhibition assay, as described in the literature.
Enzymatic Synthesis of this compound
The synthesis of HMG-dithio-CoA is achieved through an enzymatic condensation reaction catalyzed by HMG-CoA synthase.
Methodology:
-
Substrate Preparation: Acetyl-CoA and 3-oxo-1-thionobutyryl-CoA are prepared as the starting substrates.
-
Enzymatic Reaction: The substrates are incubated with HMG-CoA synthase. The enzyme catalyzes the condensation of acetyl-CoA and 3-oxo-1-thionobutyryl-CoA to form HMG-dithio-CoA.[3]
-
Purification: The resulting HMG-dithio-CoA is purified from the reaction mixture using appropriate chromatographic techniques to yield the final product.
HMG-CoA Reductase Inhibition Assay
The inhibitory potential of HMG-dithio-CoA is assessed by measuring its effect on the activity of HMG-CoA reductase.
Methodology:
-
Enzyme and Substrates: A reaction mixture is prepared containing Pseudomonas mevalonii HMG-CoA reductase, its substrate HMG-CoA, and the cofactor NADH.
-
Inhibitor Addition: Varying concentrations of the synthesized HMG-dithio-CoA are added to the reaction mixtures.
-
Kinetic Analysis: The reaction kinetics are monitored, typically by spectrophotometrically measuring the oxidation of NADH.
-
Data Analysis: The data is analyzed to determine the mode of inhibition (e.g., competitive, noncompetitive) and to calculate the inhibitory constants (Kis and Kii).[3]
Conclusion
The structural modification of HMG-CoA to its dithio-analog, HMG-dithio-CoA, provides a powerful example of how subtle changes at the molecular level can lead to profound differences in biological activity. The conversion of a key metabolic substrate into a potent enzyme inhibitor highlights a valuable strategy in the design of molecular probes and potential therapeutic agents. The experimental data underscores the utility of HMG-dithio-CoA as a research tool for elucidating the mechanism of HMG-CoA reductase, a critical target in cholesterol-lowering therapies.
References
- 1. HMG-CoA - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. 3-Hydroxy-3-methylglutaryldithio-coenzyme A: a potent inhibitor of Pseudomonas mevalonii HMG-CoA reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thioester - Wikipedia [en.wikipedia.org]
- 5. differencebetween.com [differencebetween.com]
- 6. tutorchase.com [tutorchase.com]
Unraveling the Inhibition of HMG-CoA Reductase: A Comparative Analysis of HMG-dithio-CoA and Statins
For Immediate Release
A deep dive into the molecular interactions governing cholesterol synthesis offers a clearer understanding of HMG-CoA reductase inhibition. This guide provides a comparative analysis of the classical inhibitor class, statins, and the substrate analog, HMG-dithio-CoA, furnishing researchers, scientists, and drug development professionals with detailed experimental data and mechanistic insights.
The enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a critical control point in the mevalonate pathway, responsible for the synthesis of cholesterol and other essential isoprenoids. Its inhibition is a well-established therapeutic strategy for managing hypercholesterolemia. Statins are the most prominent class of HMG-CoA reductase inhibitors, while substrate analogs like HMG-dithio-CoA provide valuable tools for elucidating the enzyme's catalytic mechanism. This guide confirms the distinct mechanisms of these two inhibitor types through a review of existing experimental data.
Mechanism of Action: A Tale of Two Inhibitors
Statins, such as atorvastatin, fluvastatin, pravastatin, and rosuvastatin, are potent competitive inhibitors of HMG-CoA reductase.[1][2] They bind to the active site of the enzyme, directly competing with the natural substrate, HMG-CoA.[1] This binding is reversible and characterized by low nanomolar inhibition constants (Ki) or half-maximal inhibitory concentrations (IC50), signifying their high affinity for the enzyme.[1] The binding of statins effectively blocks the catalytic process, leading to a significant reduction in cholesterol synthesis.
In contrast, HMG-dithio-CoA, an analog of the substrate HMG-CoA, exhibits a more complex interaction with the enzyme. Initially perceived as a competitive inhibitor, further studies have revealed that it acts as a slow substrate.[3] Upon binding to the active site, HMG-dithio-CoA is slowly converted into a tetrahedral dithiohemiacetal intermediate.[3] This intermediate is analogous to the hemithioacetal intermediate formed from the natural substrate, HMG-CoA, during the catalytic cycle. The formation and slow processing of this intermediate effectively tie up the enzyme, reducing its overall catalytic efficiency.
Quantitative Comparison of Inhibitory Potency
The efficacy of HMG-CoA reductase inhibitors is quantified by their IC50 values, which represent the concentration of an inhibitor required to reduce the enzyme's activity by half. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for several common statins.
| Inhibitor | IC50 (nM) | Reference(s) |
| Atorvastatin | ~3-20 | [1] |
| Fluvastatin | 0.015 µM (15 nM) | [4] |
| Pravastatin | 0.026 µM (26 nM) | [4] |
| Rosuvastatin | 0.007 µM (7 nM) | [4] |
| Simvastatin | ~3-20 | [1] |
| Pitavastatin | ~3-20 | [1] |
Experimental Protocols
The determination of HMG-CoA reductase activity and the evaluation of its inhibitors are typically performed using a spectrophotometric assay. This method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADPH to NADP+ during the reduction of HMG-CoA to mevalonate.
Standard Spectrophotometric Assay for HMG-CoA Reductase Activity
This protocol is adapted from established methods and can be used to assess the inhibitory effects of compounds like HMG-dithio-CoA and statins.[4][5][6][7]
Materials:
-
Purified HMG-CoA reductase enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0, containing 0.2 M KCl, 4 mM EDTA, and 10 mM dithiothreitol)[4]
-
Inhibitor stock solutions (e.g., statins dissolved in a suitable solvent, or HMG-dithio-CoA)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADPH (e.g., 100 µM), and the desired concentration of the inhibitor (or solvent control).[4]
-
Pre-incubation: Add the HMG-CoA reductase enzyme (e.g., 200 µg/mL microsomal protein) to the reaction mixture and pre-incubate at 37°C for a defined period (e.g., 20 minutes) to allow the inhibitor to bind to the enzyme.[4]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, HMG-CoA (e.g., 50 µM).[4]
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 60 minutes) at 37°C.[4]
-
Data Analysis: Calculate the rate of NADPH oxidation from the linear portion of the absorbance versus time plot. The inhibitory effect of the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate in the control (solvent only). For IC50 determination, a range of inhibitor concentrations should be tested.
Visualizing the Mechanisms
To illustrate the distinct mechanisms of HMG-dithio-CoA and statins, the following diagrams are provided.
Figure 1. Comparative mechanisms of HMG-CoA reductase interaction.
The diagram above illustrates the normal enzymatic reaction, the competitive inhibition by statins, and the slow substrate behavior of HMG-dithio-CoA, leading to the formation of a stable intermediate.
Figure 2. General experimental workflow for HMG-CoA reductase inhibition assay.
This workflow outlines the key steps involved in performing a spectrophotometric assay to determine the inhibitory activity of test compounds against HMG-CoA reductase.
Conclusion
The inhibition of HMG-CoA reductase by statins and HMG-dithio-CoA occurs through fundamentally different mechanisms. Statins act as potent competitive inhibitors, directly blocking the active site. HMG-dithio-CoA, in contrast, functions as a slow substrate, leading to the formation of a stable intermediate that effectively sequesters the enzyme. Understanding these distinct modes of action is crucial for the design and development of novel cholesterol-lowering agents and for the continued study of the intricate regulation of the mevalonate pathway. The provided experimental protocols and comparative data serve as a valuable resource for researchers in this field.
References
- 1. DSpace [helda.helsinki.fi]
- 2. Comparing HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assaygenie.com [assaygenie.com]
- 7. merckmillipore.com [merckmillipore.com]
A Comparative Guide to the Efficacy of 3-Hydroxy-3-methylglutaryldithio-CoA and Other HMG-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo efficacy of 3-Hydroxy-3-methylglutaryldithio-CoA and other prominent inhibitors of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Due to the limited availability of published in vivo data for this compound, this guide will focus on its documented in vitro potency and draw comparisons with the extensively studied class of HMG-CoA reductase inhibitors known as statins.
Introduction
HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in the synthesis of cholesterol and other isoprenoids.[1] Inhibition of this enzyme is a well-established therapeutic strategy for lowering cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, a key risk factor for cardiovascular diseases.[2][3] this compound is a dithioester analog of HMG-CoA that has demonstrated potent inhibitory activity against HMG-CoA reductase in vitro. This guide will present available data on its efficacy and compare it with leading statins, providing a resource for researchers in the field of lipid-lowering drug discovery and development.
Data Presentation
In Vitro Efficacy of HMG-CoA Reductase Inhibitors
The following table summarizes the in vitro inhibitory potency of this compound and various statins against HMG-CoA reductase.
| Compound | Enzyme Source | Inhibition Type | Kis (μM) | IC50 (nM) | Reference |
| This compound | Pseudomonas mevalonii | Competitive with HMG-CoA, Noncompetitive with NADH | 0.086 ± 0.01 | - | |
| Atorvastatin | Human | Competitive | - | 3-20 | [4] |
| Simvastatin | Human | Competitive | - | 3-20 | [4] |
| Pravastatin | Human | Competitive | - | ~70.25 | [5] |
| Lovastatin | Not Specified | Competitive | - | - | [2] |
| Fluvastatin | Human | Competitive | - | 3-20 (3R,5S-fluvastatin) | [4] |
Note: IC50 values for statins can vary depending on the specific assay conditions and the form of the drug (acid or lactone). The data presented represents the active acid form.
In Vivo Efficacy of Statins in Lowering LDL Cholesterol
The following table presents a summary of the in vivo efficacy of several statins from a meta-analysis of clinical trials, demonstrating their dose-dependent effects on plasma lipid levels.[5]
| Statin | Daily Dose (mg) | Mean % Decrease in LDL-C | Mean % Increase in HDL-C | Mean % Decrease in Triglycerides |
| Fluvastatin | 20 | 21.0 | 5.2 | 10.2 |
| 40 | 23.1 | 1.8 | 5.3 | |
| Lovastatin | 20 | 24.9 | 7.6 | 10.0 |
| 40 | 30.4 | 7.2 | 13.5 | |
| 80 | 39.8 | 9.5 | 19.1 | |
| Pravastatin | 10 | 19.3 | 8.0 | 8.3 |
| 20 | 26.1 | 6.3 | 10.5 | |
| 40 | 27.2 | 5.3 | 10.9 | |
| Simvastatin | 5 | 24.5 | 6.7 | 8.8 |
| 10 | 28.6 | 7.0 | 12.8 | |
| 20 | 34.4 | 5.7 | 14.5 | |
| 40 | 40.7 | 8.0 | 20.8 |
Experimental Protocols
HMG-CoA Reductase Inhibition Assay (In Vitro)
A common method for determining the in vitro efficacy of HMG-CoA reductase inhibitors involves a spectrophotometric assay that measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+ during the conversion of HMG-CoA to mevalonate.
Materials:
-
HMG-CoA reductase enzyme
-
HMG-CoA substrate
-
NADPH
-
Assay Buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Test inhibitor (e.g., this compound or statins)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, NADPH, and the HMG-CoA substrate in a 96-well plate.
-
Add the test inhibitor at various concentrations to the respective wells.
-
Initiate the reaction by adding HMG-CoA reductase to each well.
-
Immediately measure the absorbance at 340 nm in a kinetic mode at 37°C for a defined period (e.g., 10-20 minutes).
-
The rate of decrease in absorbance is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the inhibitor concentration.
For determining the inhibition constant (Kis) and the type of inhibition, the assay is performed with varying concentrations of both the substrate (HMG-CoA) and the inhibitor. The data is then plotted on a Lineweaver-Burk or Dixon plot.
Mandatory Visualization
References
- 1. Synthesis and biological activity of new HMG-CoA reductase inhibitors. 3. Lactones of 6-phenoxy-3,5-dihydroxyhexanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Studies on the effects of 3-hydroxy-3-methylglutaryl coenzyme A reductase inhibitors on the rodent forestomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [helda.helsinki.fi]
- 5. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Hydroxy-3-methylglutaryldithio-CoA and Other HMG-CoA Reductase Inhibitors Across Species
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the performance of 3-Hydroxy-3-methylglutaryldithio-CoA as an HMG-CoA reductase inhibitor, with comparative data from alternative compounds across various species.
Introduction
3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase is a critical enzyme in the mevalonate pathway, responsible for the biosynthesis of cholesterol and other isoprenoids. Its role as the rate-limiting step has made it a prime target for therapeutic intervention, most notably through the development of statins. This guide provides a comparative analysis of a specific synthetic analog, this compound, and contrasts its effects with other HMG-CoA reductase inhibitors across a range of biological species. By presenting quantitative data, detailed experimental protocols, and visual representations of key pathways, this document aims to be a valuable resource for researchers in drug discovery and metabolic regulation.
Comparative Efficacy of HMG-CoA Reductase Inhibitors
The inhibitory potential of various compounds on HMG-CoA reductase activity differs significantly across species. This variation can be attributed to structural differences in the enzyme's active site. Below is a summary of the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and other notable inhibitors.
| Inhibitor | Target Species | Enzyme Source | Inhibitor Type | Ki / IC50 | Reference |
| This compound | Pseudomonas mevalonii | Whole Organism | Competitive (vs. HMG-CoA) | Kis = 0.086 µM | [1] |
| Noncompetitive (vs. NADH) | Kis = 3.7 µM, Kii = 0.65 µM | [1] | |||
| Lovastatin | Homo sapiens | Liver | Competitive | - | |
| Pseudomonas mevalonii | Whole Organism | Competitive | Millimolar range | [2] | |
| Atorvastatin | Homo sapiens | Recombinant | Competitive | IC50 = 3-20 nM | [3] |
| Simvastatin | Homo sapiens | Recombinant | Competitive | IC50 = 3-20 nM | [3] |
| Pravastatin | Homo sapiens | Recombinant | Competitive | IC50 = 3-20 nM | [3] |
| Rutin | Homo sapiens | Recombinant | Competitive | - | [4] |
| Amentoflavone | Homo sapiens | Recombinant | Competitive | - | [5] |
| Ganomycin I | Homo sapiens | Recombinant | Competitive | - | [5] |
Cross-Species Analysis of HMG-CoA Reductase Inhibition
This compound: A Potent Bacterial Enzyme Inhibitor
Research has demonstrated that this compound, a dithioester analog of HMG-CoA, is a powerful inhibitor of HMG-CoA reductase from the bacterium Pseudomonas mevalonii.[1] The inhibition is primarily competitive with respect to the substrate HMG-CoA, with a reported inhibitory constant (Kis) of 0.086 µM.[1] Interestingly, it exhibits noncompetitive inhibition with respect to the cofactor NADH.[1] The synthesis of this analog was achieved enzymatically using HMG-CoA synthase isolated from chicken liver, highlighting a cross-species application of enzymes in generating this research compound.[1] To date, studies on the effects of this compound in other species, including mammals and plants, are not available in the public domain, representing a significant knowledge gap and an opportunity for future research.
Statins: A Comparative Overview
Statins are a class of well-established HMG-CoA reductase inhibitors. While highly effective in humans for lowering cholesterol, their efficacy varies across different organisms. For instance, lovastatin, a potent inhibitor of human HMG-CoA reductase, shows significantly weaker, millimolar-range inhibition of the enzyme from Pseudomonas mevalonii.[2] This stark difference underscores the structural divergence of the enzyme between eukaryotes and prokaryotes. In yeast, such as Saccharomyces cerevisiae, the expression of human HMG-CoA reductase can complement the lethal phenotype of strains lacking the native enzyme, providing a valuable model system to study the effects of statins on the human enzyme.[6]
Natural Inhibitors: A Diverse Source of HMG-CoA Reductase Modulators
A wide array of natural compounds from plants have been identified as inhibitors of HMG-CoA reductase.[7] These include flavonoids like rutin and amentoflavone, and other polyphenolic compounds.[4][5] In silico docking studies have suggested that these compounds can effectively bind to the active site of human HMG-CoA reductase.[4][5] For example, extracts from Basella alba have shown significant inhibition of HMG-CoA reductase activity. These natural inhibitors offer a promising avenue for the development of new therapeutic agents with potentially fewer side effects than synthetic drugs.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on the methodology described by Wrensford et al. (1991).
Objective: To synthesize this compound using HMG-CoA synthase.
Materials:
-
HMG-CoA synthase (partially purified from chicken liver)
-
Acetyl-CoA
-
3-Oxo-1-thionobutyryl-CoA
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
-
DEAE-cellulose chromatography column
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing acetyl-CoA and 3-oxo-1-thionobutyryl-CoA in the reaction buffer.
-
Initiate the reaction by adding HMG-CoA synthase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
Monitor the reaction progress by observing changes in absorbance at a specific wavelength, if applicable, or by taking time-point samples for analysis.
-
Terminate the reaction after a sufficient incubation period.
-
Purify the product, this compound, from the reaction mixture using DEAE-cellulose chromatography.
-
Elute the column with a salt gradient (e.g., KCl) and collect fractions.
-
Identify the fractions containing the desired product using appropriate analytical techniques (e.g., spectrophotometry, HPLC).
-
Pool the pure fractions and determine the concentration of this compound.
HMG-CoA Reductase Activity Assay (Spectrophotometric)
This is a generalized protocol for measuring HMG-CoA reductase activity, which can be adapted for inhibitor screening.[8][9][10][11]
Objective: To determine the activity of HMG-CoA reductase by monitoring the oxidation of NADPH.
Materials:
-
Purified HMG-CoA reductase or cell/tissue extracts containing the enzyme
-
HMG-CoA (substrate)
-
NADPH (cofactor)
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, containing dithiothreitol and EDTA)
-
Inhibitor solution (e.g., this compound, statins)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well of the microplate containing the assay buffer and NADPH.
-
For inhibitor screening, add the desired concentration of the inhibitor to the test wells. Include control wells with no inhibitor.
-
Add the HMG-CoA reductase enzyme solution to all wells.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, HMG-CoA, to all wells.
-
Immediately start monitoring the decrease in absorbance at 340 nm over time in a kinetic mode. The rate of decrease in absorbance is proportional to the rate of NADPH oxidation and thus to the HMG-CoA reductase activity.
-
Calculate the initial reaction velocity (rate of absorbance change) for each well.
-
For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Visualizing the Pathways
To better understand the mechanisms discussed, the following diagrams illustrate the mevalonate pathway and the workflow for inhibitor screening.
Caption: The Mevalonate Pathway highlighting the role of HMG-CoA Reductase.
Caption: Workflow for screening HMG-CoA Reductase inhibitors.
Conclusion
This compound has been identified as a highly potent inhibitor of HMG-CoA reductase from Pseudomonas mevalonii, demonstrating its potential as a valuable research tool for studying class II HMG-CoA reductases. However, its efficacy and mechanism of action in other species remain uninvestigated. In contrast, statins and various natural compounds have been more extensively studied across a broader range of organisms, revealing significant species-specific differences in their inhibitory activities. This guide highlights the need for further comparative studies to fully elucidate the therapeutic and research potential of novel HMG-CoA reductase inhibitors like this compound. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to design and conduct such comparative investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural features and domain movements controlling substrate binding and cofactor specificity in class II HMG-CoA reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. Natural Inhibitors of HMG-CoA Reductase-An Insilico Approach Through Molecular Docking and Simulation Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review of clinical trials comparing HMG-CoA reductase inhibitors - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Functional expression of human HMG-CoA reductase in Saccharomyces cerevisiae: a system to analyse normal and mutated versions of the enzyme in the context of statin treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ejournal.seaninstitute.or.id [ejournal.seaninstitute.or.id]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. assaygenie.com [assaygenie.com]
Safety Operating Guide
Prudent Disposal of 3-Hydroxy-3-methylglutaryldithio-CoA: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Hydroxy-3-methylglutaryldithio-CoA was identified. The following disposal procedures are based on general best practices for handling sulfur-containing biochemicals and thioesters in a laboratory setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and preventing environmental contamination. As a sulfur-containing thioester, this compound requires careful handling and disposal according to established protocols for chemical waste.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to adhere to standard laboratory safety protocols. This includes a thorough understanding of the potential hazards associated with the chemical.
Personal Protective Equipment (PPE):
-
Wear a standard lab coat to prevent skin and clothing contamination.
-
Use chemical-resistant gloves.
-
Wear safety goggles or a face shield to protect against splashes.
-
If working with a powder form or if aerosols are a risk, a respirator may be necessary.
Ventilation:
-
All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.
Step-by-Step Disposal Protocol
-
Waste Segregation:
-
Small Quantities (Milligram Scale):
-
For minute quantities, such as residues in vials, dissolve the compound in a small amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Transfer the solution to a designated non-halogenated solvent waste container.
-
Rinse the original container multiple times with the solvent and add the rinsate to the waste container to ensure complete transfer.
-
-
Large Quantities (Gram Scale or Bulk):
-
Bulk quantities of this compound, whether in solid or solution form, should be treated as hazardous chemical waste.
-
Collect the waste in a sealed, properly labeled container. The label should include the chemical name, concentration, and any known hazards.
-
Store the waste container in a designated satellite accumulation area until it is collected by authorized hazardous waste disposal services.[1]
-
-
Aqueous Waste:
-
If the waste is in an aqueous solution, check the pH.
-
Neutralize the solution if it is acidic or basic. Add acid or base dropwise while stirring and monitoring the pH.
-
Even after neutralization, aqueous solutions containing this compound should be disposed of as chemical waste and not poured down the drain, due to the sulfur content which can be harmful to aquatic life and may lead to acidification of water systems.[3]
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered contaminated waste.
-
Collect these materials in a separate, clearly labeled bag or container for solid hazardous waste.
-
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in the search results. The disposal procedures are based on qualitative best practices for chemical laboratory safety. For the disposal of sulfur-containing solid waste by land cultivation, a general guideline is to apply no more than 2 tonnes of sulfur per acre every three to four years to prevent significant soil acidification.[3] However, this is not a recommended procedure for a laboratory setting.
| Parameter | Guideline | Source |
| PPE | Lab coat, chemical-resistant gloves, safety goggles/face shield. | [1] |
| Ventilation | Work in a chemical fume hood. | [1] |
| Small Quantity Disposal | Dissolve in organic solvent, transfer to non-halogenated solvent waste. | General Lab Practice |
| Bulk Disposal | Collect in labeled, sealed container for hazardous waste pickup. | [1] |
| Aqueous Waste | Neutralize pH, collect as aqueous hazardous waste. | [4] |
| Solid Waste | Collect in labeled container for solid hazardous waste. | [2] |
| Regulatory Compliance | Consult institutional EHS and local regulations. |
References
Personal protective equipment for handling 3-Hydroxy-3-methylglutaryldithio-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 3-Hydroxy-3-methylglutaryldithio-CoA. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical compound.
Immediate Safety and Handling Precautions
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of any dust or aerosols.[1] Avoid direct contact with skin, eyes, and clothing.[2] Do not eat, drink, or smoke in areas where this chemical is handled.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring (Solid) | Safety glasses with side shields or chemical safety goggles.[1][2] | Chemically resistant gloves (e.g., Nitrile).[3] | Laboratory coat.[1][3] | Use in a fume hood. If a fume hood is not available, a suitable respirator is necessary if dust may be generated.[1] |
| Dissolving/Working in Solution | Chemical safety goggles. A face shield is recommended if there is a splash hazard.[3] | Chemically resistant gloves (e.g., Nitrile).[3] | Laboratory coat.[1][3] | Work in a well-ventilated area, preferably a fume hood.[1] |
| Running Reactions | Chemical safety goggles and a face shield, especially for reactions under pressure or with a risk of splashing.[3] | Chemically resistant gloves (e.g., Nitrile).[3] | Laboratory coat.[1][3] | All reactions should be conducted in a fume hood. |
| Waste Disposal | Chemical safety goggles. | Chemically resistant gloves (e.g., Nitrile).[3] | Laboratory coat.[3] | Handle in a well-ventilated area. |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.
Hazard and Protective Equipment Relationship
This diagram illustrates the logical relationship between the potential hazards of this compound and the corresponding personal protective equipment required to mitigate these risks.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[2]
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if symptoms occur.[2]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.
Storage and Disposal
-
Storage: Keep container tightly closed in a dry and well-ventilated place.[2] Recommended storage is often at -20°C or -80°C, particularly for solutions, to maintain chemical integrity.[1]
-
Spill Management: In the event of a spill, ensure adequate ventilation and wear full PPE. Absorb the spill with an inert material and place it in a suitable container for disposal.[1] Prevent entry into waterways.
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2] Do not empty into drains.[2] All waste materials should be treated as hazardous chemical waste.[4]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
